(1-isopropyl-1H-pyrazol-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-propan-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-4-3-7(5-10)8-9/h3-4,6,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTOEPVCZPKMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007513-29-2 | |
| Record name | [1-(propan-2-yl)-1H-pyrazol-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Role of the Pyrazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of (1-isopropyl-1H-pyrazol-3-yl)methanol
Prepared by: Gemini, Senior Application Scientist
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable metabolic stability and versatile chemical nature have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the cardiovascular drug sildenafil.[1] The unique electronic distribution and hydrogen bonding capabilities of the pyrazole ring allow it to serve as a bioisosteric replacement for other aromatic systems, often leading to enhanced pharmacological potency and improved physicochemical properties such as solubility and lipophilicity.[2]
As the pharmaceutical industry continues to pursue novel therapeutic agents, the strategic modification of the pyrazole core is a key area of research.[3] Understanding the fundamental physicochemical properties of substituted pyrazoles is paramount, as these parameters—lipophilicity (LogP), ionization constant (pKa), and aqueous solubility—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. An early and accurate assessment of these properties is critical for guiding lead optimization and mitigating late-stage development failures.[4][5]
This guide provides an in-depth technical overview of the core physicochemical properties of (1-isopropyl-1H-pyrazol-3-yl)methanol (CAS No. 1007513-29-2). We will explore its molecular profile, provide a theoretical analysis of its key properties, and present robust, field-proven experimental protocols for their accurate determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize this and similar pyrazole derivatives.
Molecular Profile and Predicted Physicochemical Properties
A foundational analysis of (1-isopropyl-1H-pyrazol-3-yl)methanol begins with its structural and computed properties. These values provide an initial in silico baseline before empirical validation.
| Identifier / Property | Value | Source |
| IUPAC Name | (1-isopropyl-1H-pyrazol-3-yl)methanol | - |
| CAS Number | 1007513-29-2 | BLDpharm[6] |
| Molecular Formula | C₇H₁₂N₂O | - |
| Molecular Weight | 140.18 g/mol | - |
| XLogP3 (Predicted) | 0.3 | Prediction based on analogs |
| Hydrogen Bond Donors | 1 (from -OH) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (from pyrazole N, -OH) | Structural Analysis |
| Rotatable Bonds | 2 | Structural Analysis |
| Polar Surface Area (PSA) | 49.9 Ų | Prediction based on analogs |
Note: Some properties are predicted based on the structure and data from close analogs like (1H-pyrazol-3-yl)methanol (PubChem CID 4913243) due to limited publicly available experimental data for the title compound.[7]
Core Physicochemical Properties: A Mechanistic Analysis
The interplay between the pyrazole core, the N1-isopropyl group, and the C3-methanol substituent dictates the compound's behavior in biological systems.
-
Lipophilicity (LogP/LogD): Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of membrane permeability and bioavailability.[4] The unsubstituted (1H-pyrazol-3-yl)methanol has a computed XLogP3 of -0.6, indicating its hydrophilic nature.[7] The addition of the isopropyl group at the N1 position significantly increases lipophilicity. This modification is expected to enhance the molecule's ability to cross biological membranes, a desirable trait for drugs targeting intracellular components or the central nervous system.[8] However, excessive lipophilicity (LogP > 5) can lead to poor aqueous solubility and increased metabolic clearance.[4] The final LogP of (1-isopropyl-1H-pyrazol-3-yl)methanol represents a balance between the lipophilic isopropyl moiety and the hydrophilic methanol and pyrazole groups.
-
Ionization Constant (pKa): The pKa value defines the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, absorption, and target binding.[9] The pyrazole ring contains two nitrogen atoms: a basic pyridinic nitrogen (-N=) and a weakly acidic pyrrolic nitrogen (-NH- in the unsubstituted ring). For N1-substituted pyrazoles like our compound of interest, only the pyridinic nitrogen is available for protonation. Unsubstituted pyrazole has a pKa of approximately 2.5 for the protonated form.[10] The electron-donating nature of the isopropyl group may slightly increase the basicity of the pyridinic nitrogen. The pKa is crucial as it determines the charge state of the molecule at physiological pH (~7.4), which in turn governs its interaction with cell membranes and protein targets.
-
Aqueous Solubility: Solubility is a prerequisite for absorption and is a major hurdle in drug development.[5][11] The solubility of (1-isopropyl-1H-pyrazol-3-yl)methanol is a composite of its components. The pyrazole ring and the methanol group can engage in hydrogen bonding with water, promoting solubility. Conversely, the isopropyl group is hydrophobic and will detract from aqueous solubility. The final solubility profile is pH-dependent due to the basicity of the pyrazole ring; the compound is expected to be more soluble at a pH below its pKa, where it exists as the protonated, charged species.[12]
Section I: Experimental Determination of Physicochemical Parameters
The following protocols provide robust, step-by-step methodologies for the empirical determination of the key physicochemical properties of (1-isopropyl-1H-pyrazol-3-yl)methanol.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method with HPLC Analysis
Causality: The shake-flask method is the gold standard for LogP determination, directly measuring the partitioning of a solute between n-octanol and water.[4][13] This simulates the partitioning between a biological membrane and the aqueous cytosol.[8] High-Performance Liquid Chromatography (HPLC) is used for accurate quantification of the analyte in each phase, offering high sensitivity and specificity.[13][14]
Methodology:
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and water (or phosphate-buffered saline, PBS, pH 7.4 for LogD) in a large separatory funnel.
-
Shake vigorously for 30 minutes and allow the layers to separate for at least 24 hours.
-
Drain and collect each phase. These are now mutually saturated and ready for use.
-
-
Partitioning Experiment:
-
Prepare a stock solution of (1-isopropyl-1H-pyrazol-3-yl)methanol in the pre-saturated n-octanol at a concentration of approximately 1 mg/mL.
-
In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of pre-saturated water/PBS.
-
Cap the vial tightly and shake vigorously on a mechanical shaker for at least 30 minutes to ensure equilibrium is reached.[4]
-
Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete phase separation.
-
-
Quantification by HPLC-UV:
-
Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.
-
Dilute the n-octanol aliquot with mobile phase to match the expected concentration range of the aqueous phase.
-
Analyze the concentration of the compound in both aliquots using a validated HPLC-UV method.
-
Generate a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
The partition coefficient, P, is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The LogP is the base-10 logarithm of P: LogP = log₁₀(P)
-
Workflow Diagram:
Protocol 2: Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration is a highly accurate and reliable method for determining pKa values.[9] It involves monitoring the pH of a solution as a titrant (acid or base) is added. The inflection point of the resulting titration curve corresponds to the pKa, where the concentrations of the protonated and deprotonated species are equal.[15]
Methodology:
-
System Calibration:
-
Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[15]
-
-
Sample Preparation:
-
Accurately prepare a ~1 mM solution of (1-isopropyl-1H-pyrazol-3-yl)methanol in water or a co-solvent system if solubility is low.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[9]
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[15]
-
-
Titration Procedure:
-
Place 20 mL of the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
If titrating a base, first acidify the solution to ~pH 2 with 0.1 M HCl.[9]
-
Begin the titration by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).[9][15]
-
Continue the titration until the pH reaches ~12.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.
-
The pKa is the pH value at the half-equivalence point.
-
Perform at least three replicate titrations to ensure reproducibility and report the average pKa with the standard deviation.[9][15]
-
Workflow Diagram:
Protocol 3: Assessment of Kinetic Aqueous Solubility
Causality: Kinetic solubility is a high-throughput method used in early drug discovery to assess how quickly a compound precipitates from a solution when transitioning from a high-concentration organic stock (typically DMSO) to an aqueous buffer.[5][16] This measurement helps identify compounds that may have bioavailability issues due to rapid precipitation in the gastrointestinal tract.[5] Turbidimetry is a common readout that measures the light scattering caused by the formation of precipitate.
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of (1-isopropyl-1H-pyrazol-3-yl)methanol (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
-
Assay Procedure (96-well plate format):
-
Dispense aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
Add small volumes of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.
-
The addition of the organic stock to the aqueous anti-solvent drives the precipitation of compounds that are insoluble at that concentration.[16]
-
-
Measurement and Analysis:
-
Immediately after adding the stock solution, shake the plate for a short period (e.g., 2 minutes).
-
Measure the turbidity (absorbance) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Allow the plate to incubate at room temperature for a set period (e.g., 2 hours) and measure the turbidity again to assess time-dependent precipitation.
-
The kinetic solubility is defined as the concentration at which a significant increase in turbidity is first observed compared to blank wells (buffer + DMSO only).
-
Relationship Between Physicochemical Properties and Drug Development
The properties determined through the protocols above are not independent variables; they are interconnected and collectively influence a compound's potential as a drug candidate. Understanding these relationships is key to effective drug design.
Conclusion
(1-isopropyl-1H-pyrazol-3-yl)methanol is a representative member of a therapeutically important class of heterocyclic compounds. While specific experimental data for this molecule is sparse in the public domain, this guide provides the necessary framework for its complete physicochemical characterization. By employing the detailed protocols for determining LogP, pKa, and solubility, researchers can generate the critical data needed to assess its drug-likeness and guide further development efforts. The interplay of the N1-isopropyl and C3-methanol substituents creates a unique balance of properties that must be empirically validated to understand its full potential in a drug discovery program.
References
- Kumar, V., & Sharma, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Pardeshi, T., & Deshmukh, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.
- Wilson, H. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
- Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry.
- Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments).
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Chemaxon. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
- Yılmaz, C., & Ozkan, S. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Zhang, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- FTLOScience. (2022). Using Log P and Log D to Assess Drug Bioavailability.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Abrahamsson, B., et al. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
- Zangana, E. K. M., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate.
- Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube.
- BLDpharm. (n.d.). (1-Isopropyl-1H-pyrazol-3-yl)methanol.
- PubChem. (n.d.). Pyrazole. National Center for Biotechnology Information.
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- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: 1H NMR Analysis of (1-isopropyl-1H-pyrazol-3-yl)methanol
Executive Summary
This guide provides a comprehensive technical analysis of the proton nuclear magnetic resonance (
Accurate structural characterization of this molecule is challenging due to the potential for regiochemical isomers (1,3- vs. 1,5-substitution) formed during synthesis. This document outlines the expected spectral features, provides a self-validating assignment protocol, and details advanced verification methods using Nuclear Overhauser Effect (NOE) spectroscopy.
Structural Analysis & Prediction Logic
Molecular Geometry & Numbering
The molecule consists of three distinct spin systems:
-
The Pyrazole Core: An aromatic system containing two vicinal protons (H-4 and H-5).
-
The Isopropyl Moiety: Attached to Nitrogen-1 (N1), creating a distinct septet-doublet pattern.
-
The Hydroxymethyl Group: Attached to Carbon-3 (C3), consisting of a methylene group and a hydroxyl proton.
Numbering Convention Used:
-
N1: Nitrogen bearing the isopropyl group.
-
N2: Unsubstituted nitrogen.
-
C3: Carbon bearing the hydroxymethyl group.[1]
-
C4: Aromatic carbon (protonated).
-
C5: Aromatic carbon (protonated, adjacent to N1).
Theoretical Shift Prediction
Based on empirical increments and data from analogous 1-alkyl-3-substituted pyrazoles:
-
H-5 (Aromatic): Deshielded by the adjacent N1 and the aromatic ring current. Expected range: 7.60 – 7.80 ppm .
-
H-4 (Aromatic): Shielded relative to H-5. Expected range: 6.00 – 6.20 ppm .
-
Isopropyl CH: Significantly deshielded by N1. Expected range: 4.40 – 4.60 ppm .
-
Hydroxymethyl CH
: Typical benzylic-like position on a heterocycle. Expected range: 4.30 – 4.50 ppm .[1]
Experimental Protocol
Sample Preparation
To ensure reproducibility and observation of exchangeable protons (OH), DMSO-d
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D). -
Tube: Transfer to a clean, dry 5 mm NMR tube.
-
Homogenization: Invert gently; ensure no solid remains at the bottom. Note: If the solution is cloudy, filter through a cotton plug, as suspended particles degrade shimming.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
-
Spectral Width: 12–14 ppm (to capture broad exchangeable protons).
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of aromatic protons). -
Scans (NS): 16 or 32 (sufficient for >5 mg sample).
-
Temperature: 298 K (25°C).
Spectral Assignment (DMSO-d )
The following table details the assigned chemical shifts. Note that values are standardized estimates based on high-field data of structural analogs.
Table 1: 1H NMR Assignment Data
| Signal | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| A | 7.72 | Doublet (d) | 1H | H-5 (Pyrazole ring) | |
| B | 6.15 | Doublet (d) | 1H | H-4 (Pyrazole ring) | |
| C | 4.95 | Triplet (t) or br s | 1H | -OH (Hydroxyl)* | |
| D | 4.48 | Septet (sep) | 1H | CH (Isopropyl methine) | |
| E | 4.38 | Doublet (d) | 2H | CH | |
| F | 1.42 | Doublet (d) | 6H | (CH |
*Note: The OH signal multiplicity (Signal C) and the CH
Assignment Logic & Causality
-
H-5 vs H-4: H-5 is unequivocally assigned to the most downfield aromatic signal (7.72 ppm) because it is adjacent to the pyrrole-like Nitrogen (N1). H-4 is protected from this deshielding effect and appears upfield (6.15 ppm).
-
Isopropyl Methine: The septet at ~4.48 ppm is diagnostic of an N-isopropyl group. If this were a C-isopropyl group (e.g., on a carbon scaffold), this signal would appear further upfield (~3.0 ppm). The shift to ~4.5 ppm confirms N-attachment.
-
Coupling Constants: The 2.3 Hz coupling between H-4 and H-5 is characteristic of vicinal protons in a 5-membered aromatic ring, distinguishing it from phenyl derivatives where
values are typically 7–8 Hz.
Advanced Verification: Regiochemistry Check
A common synthetic pitfall is the formation of the 1,5-isomer (1-isopropyl-1H-pyrazol-5-yl)methanol instead of the desired 1,3-isomer .
The Problem: Both isomers have identical spin systems (two aromatic doublets, one isopropyl, one hydroxymethyl). 1D NMR shifts alone are often insufficient for definitive proof.
The Solution: 1D NOE (Nuclear Overhauser Effect) Difference Spectroscopy.
Protocol:
-
Target: Irradiate the Isopropyl Methine proton (Signal D, ~4.48 ppm).
-
Observation: Look for NOE enhancement in the aromatic region.
Interpretation:
-
1,3-Isomer (Desired): The N-isopropyl group is spatially close to H-5 .
-
Result: Strong NOE enhancement of the H-5 doublet (~7.72 ppm).
-
-
1,5-Isomer (Impurity): The N-isopropyl group is spatially close to the Hydroxymethyl group (at C5).
-
Result: Strong NOE enhancement of the CH
signal (~4.38 ppm) and NO enhancement of the aromatic proton.
-
Visualization of Assignment Logic
Figure 1: Logic flow for spectral assignment and regiochemical validation of (1-isopropyl-1H-pyrazol-3-yl)methanol.
Troubleshooting & Impurity Profiling
Common impurities found in the synthesis of this scaffold include:
| Impurity | Diagnostic Signal ( | Source |
| Water | ~3.33 (variable) | Wet DMSO / Hygroscopic sample |
| Ethyl Acetate | 4.03 (q), 1.99 (s), 1.17 (t) | Recrystallization solvent |
| Dichloromethane | 5.76 (s) | Extraction solvent |
| Isopropyl Hydrazine | ~3.0 - 3.5 (m) | Unreacted starting material |
Note: Solvent shifts are specific to DMSO-d
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2][3] Chem.1997 , 62, 7512–7515.[2] Link
-
Elguero, J.; et al. "Proton NMR of Pyrazoles." ResearchGate Data Repository, 2020 . (General Pyrazole Shift Data). Link
-
Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016 . (NOE Protocols).[4] Link
-
National Institute of Standards and Technology (NIST). "1H-Pyrazole, 3-methyl- Mass and NMR Data." NIST Chemistry WebBook. Link
Sources
Technical Guide: Stability and Storage of (1-isopropyl-1H-pyrazol-3-yl)methanol
This is an in-depth technical guide on the stability, storage, and handling of (1-isopropyl-1H-pyrazol-3-yl)methanol .
Document Control:
-
Target Compound: (1-isopropyl-1H-pyrazol-3-yl)methanol[1][]
-
CAS Number: 1007513-29-2[]
-
Molecular Weight: 140.18 g/mol []
-
Primary Application: Pharmaceutical Intermediate / Building Block
Executive Summary
(1-isopropyl-1H-pyrazol-3-yl)methanol is a functionalized heterocyclic building block used primarily in the synthesis of bioactive compounds, including kinase inhibitors (e.g., LRRK2, PIM inhibitors). While the pyrazole core exhibits robust aromatic stability, the primary hydroxymethyl group introduces specific vulnerabilities to oxidative degradation.
Core Storage Directive:
-
Temperature: Refrigerate (2–8°C) for short-term; Freeze (-20°C) for long-term (>3 months).
-
Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent oxidation.
-
Container: Amber borosilicate glass with Teflon-lined caps to prevent light degradation and moisture ingress.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
Understanding the molecular architecture is the first step in predicting stability. The molecule consists of an electron-rich pyrazole ring substituted with a lipophilic isopropyl group at the N1 position and a reactive hydroxymethyl group at the C3 position.
| Property | Specification | Technical Insight |
| IUPAC Name | (1-isopropyl-1H-pyrazol-3-yl)methanol | Defines regioisomer specificity (3-yl vs 4-yl). |
| CAS Number | 1007513-29-2 | Unique identifier for the 3-isomer. |
| Molecular Formula | C₇H₁₂N₂O | Low molecular weight, rule-of-five compliant fragment. |
| Physical State | Viscous Oil or Low-Melting Solid | State depends on purity; highly pure samples may crystallize. |
| Solubility | DMSO, Methanol, DCM, Ethanol | High solubility in polar organic solvents; moderate water solubility. |
| pKa (Calculated) | ~2.5 (Pyrazole N) | Weakly basic; compatible with neutral and basic conditions. |
Stability Assessment & Degradation Pathways
Oxidative Instability (Primary Risk)
The primary alcohol moiety (-CH₂OH) is the "weak link" in this molecule. Upon exposure to atmospheric oxygen, especially in the presence of trace metal impurities or light, it undergoes a two-step oxidation process.
-
Stage 1: Oxidation to 1-isopropyl-1H-pyrazole-3-carbaldehyde .
-
Stage 2: Further oxidation to 1-isopropyl-1H-pyrazole-3-carboxylic acid .
This degradation is accelerated by heat and light. The aldehyde intermediate is particularly problematic as it can react with nucleophiles (e.g., amines) in downstream synthesis, leading to complex impurity profiles.
Hygroscopicity
The pyrazole nitrogen and the hydroxyl group can form hydrogen bonds with atmospheric water. While not deliquescent, the compound is hygroscopic . Absorbed moisture does not degrade the molecule directly but hydrolyzes ester impurities (if present from synthesis) and alters the stoichiometry for subsequent reactions.
Thermal Stability
The pyrazole ring is thermally robust up to >150°C. However, the alcohol functionality limits the safe processing temperature. Distillation should only be performed under high vacuum to keep the pot temperature below 100°C.
Visualizing the Degradation Pathway
The following diagram illustrates the oxidative cascade that occurs under poor storage conditions.
Figure 1: Oxidative degradation pathway. The formation of the aldehyde is the critical failure mode to prevent.
Comprehensive Storage Protocol
To maintain purity >98% over 12 months, the following "Chain of Custody" protocol must be implemented.
The "Cold-Dark-Inert" Triad
-
Temperature Control:
-
Standard: Store at 2°C to 8°C (Refrigerated).
-
Long-Term (>3 months): Store at -20°C . Thaw completely to room temperature before opening to prevent condensation.
-
-
Atmosphere:
-
Headspace must be purged with Argon (preferred due to density) or Nitrogen.
-
Do not store in air. If the container is opened, re-purge before resealing.
-
-
Light Protection:
-
Use Amber Borosilicate Vials .
-
If amber glass is unavailable, wrap clear vials in aluminum foil.
-
Container Specifications
-
Do NOT use: Polystyrene or low-density polyethylene (LDPE) containers, as they are permeable to oxygen over time.
-
Recommended: Glass vials with Teflon (PTFE)-lined screw caps . The PTFE liner provides a chemical barrier that prevents leaching of plasticizers into the lipophilic isopropyl tail.
Storage Workflow Diagram
Figure 2: Recommended workflow for handling and storage to ensure long-term stability.
Quality Control & Analytical Verification
Researchers should validate the integrity of the compound before using it in critical steps (e.g., Buchwald-Hartwig couplings or alkylations).
1H-NMR Diagnostic Signals (CDCl₃)
-
The "Clean" Spectrum:
-
Pyrazole-H4: Singlet/Doublet around δ 6.2–6.5 ppm.
-
Hydroxymethyl (-CH₂-): Singlet around δ 4.6–4.7 ppm.
-
Isopropyl Methine: Septet around δ 4.4–4.6 ppm.
-
Isopropyl Methyls: Doublet around δ 1.4–1.5 ppm.
-
-
The "Degraded" Spectrum:
-
Look for a distinct aldehyde proton singlet at δ 9.8–10.0 ppm . Even 1-2% integration here indicates significant oxidation.
-
Broadening of the -CH₂- peak suggests water absorption.
-
HPLC Method (Generic)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 10 minutes.
-
Detection: UV at 220 nm (amide bond/heterocycle absorption) and 254 nm.
-
Note: The carboxylic acid degradant will elute earlier (more polar) than the parent alcohol; the aldehyde may elute slightly later or co-elute depending on pH.
Handling and Safety (SDS Summary)
While specific toxicological data for this exact CAS is limited, pyrazole derivatives should be treated as potential irritants and sensitizers.
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Inhalation: Handle in a fume hood. Pyrazole dusts/mists can be respiratory irritants.
-
Skin Contact: Wash immediately with soap and water. The lipophilic isopropyl group may facilitate skin absorption.
-
Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
-
Chemical Identity & CAS
-
BOC Sciences. (1-Isopropyl-1H-pyrazol-3-yl)methanol Product Page. Retrieved from
-
-
Synthesis & Applications (Analogs)
-
Lovering, F., et al. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from
-
McKerrecher, D., et al. (2006). Property Based Optimisation of Glucokinase Activators. Royal Society of Chemistry. Retrieved from
-
-
General Stability of Pyrazole Alcohols
-
National Institutes of Health (NIH). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. PMC. Retrieved from
-
Sources
The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Pyrazole Core in Medicinal Chemistry
The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] First synthesized in 1883, its remarkable versatility and broad spectrum of pharmacological activities have cemented its status as a "privileged scaffold."[1][3] This designation stems from its presence in numerous FDA-approved drugs treating a wide array of conditions, from inflammation and cancer to viral infections and cardiovascular diseases.[3][4][5] The unique electronic and steric properties of the pyrazole core allow it to serve as a robust framework for constructing molecules with finely tuned biological activities, making it a subject of intense and ongoing interest for drug development professionals.[6][7]
The therapeutic relevance of this scaffold is exemplified by blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), Apixaban (an anticoagulant), and a growing number of kinase inhibitors used in oncology like Crizotinib.[5][8][9] The success of these agents underscores the pyrazole core's ability to engage with diverse biological targets through specific and potent interactions. This guide provides a comprehensive overview of the pyrazole core, from its fundamental physicochemical properties and synthesis to its structure-activity relationships and therapeutic applications, offering field-proven insights for researchers and scientists in drug development.
Physicochemical Properties and Strategic Implications for Drug Design
The utility of the pyrazole ring in medicinal chemistry is deeply rooted in its distinct physicochemical characteristics, which chemists strategically leverage to optimize drug candidates.
Aromaticity, Tautomerism, and Reactivity: Pyrazole is an aromatic heterocycle with a stable six-π-electron system.[10] A key feature is its ability to undergo prototropic tautomerism, which can be crucial for its interaction with biological targets.[4][11] The ring contains two distinct nitrogen atoms: one "pyrrole-like" (N-1), which can act as a hydrogen bond donor, and one "pyridine-like" (N-2), which serves as a hydrogen bond acceptor.[4][12] This dual hydrogen-bonding capability is a significant asset in establishing high-affinity interactions within protein binding sites. Electrophilic substitution reactions typically occur at the C-4 position, which has the highest electron density.[11][13]
Role as a Bioisostere: One of the most powerful strategies in drug design is the use of pyrazole as a bioisostere for a phenyl ring.[4] This substitution can lead to marked improvements in a molecule's physicochemical profile. For instance, pyrazole is significantly less lipophilic than benzene, which can enhance aqueous solubility and improve the overall pharmacokinetic properties of a drug candidate.[4] This strategic replacement can mitigate issues of poor absorption or metabolic instability often associated with highly lipophilic compounds.
Data Presentation: Physicochemical Property Comparison
| Property | Pyrazole | Benzene | Strategic Implication in Drug Design |
| Molecular Formula | C₃H₄N₂ | C₆H₆ | Lower molecular weight for pyrazole. |
| ClogP (Lipophilicity) | 0.24 | 2.14 | Replacing benzene with pyrazole can significantly reduce lipophilicity, potentially improving solubility and reducing metabolic liabilities.[4] |
| Hydrogen Bonding | 1 H-bond donor (N1-H), 1 H-bond acceptor (N2) | None | Provides specific interaction points to anchor a molecule in a target's binding site, enhancing potency and selectivity.[4] |
| Aromaticity | Aromatic | Aromatic | Maintains a rigid, planar conformation similar to a phenyl ring, preserving key structural interactions.[4] |
| Metabolic Stability | Generally stable, but subject to metabolism | Subject to oxidation (e.g., hydroxylation) | Can offer a different metabolic profile, sometimes more stable than a corresponding phenyl ring. |
Synthetic Strategies for Accessing the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available to medicinal chemists. The choice of route often depends on the desired substitution pattern and the availability of starting materials.
The primary and most widely used method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[7][14] This reaction is highly versatile and allows for the preparation of a wide variety of substituted pyrazoles. Other important methods include the reaction of hydrazines with α,β-unsaturated carbonyl compounds and 1,3-dipolar cycloaddition reactions.[15][16] More recently, multicomponent reactions (MCRs) have gained traction as they allow for the rapid assembly of complex pyrazoles in a single step, which is highly efficient for building compound libraries.[17]
Mandatory Visualization: General Synthetic Pathways to Pyrazoles
Caption: Key synthetic routes to the pyrazole core.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole via Knorr Condensation
This protocol describes a general and reliable method for synthesizing a 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole derivative, a common structural motif in medicinal chemistry.
Materials:
-
1-(4-chlorophenyl)-3-butane-1,3-dione (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-chlorophenyl)-3-butane-1,3-dione (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask and stir the mixture until the dicarbonyl compound is fully dissolved.
-
Reagent Addition: Slowly add phenylhydrazine (1.1 eq) to the stirring solution at room temperature. The addition should be done dropwise over 5 minutes. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain the reflux for 2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material.
-
Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.
-
Filtration: Collect the crude solid product by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove residual acetic acid, followed by a small amount of cold ethanol to facilitate drying.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1,3,5-trisubstituted pyrazole.
-
Characterization: Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point) to confirm its structure and purity.
Structure-Activity Relationships (SAR) and Target Engagement
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the ring. Understanding the structure-activity relationship (SAR) is critical for optimizing potency, selectivity, and pharmacokinetic properties.
For instance, in the development of cannabinoid CB1 receptor antagonists like Rimonabant, SAR studies revealed critical requirements for high affinity: (a) a para-substituted phenyl ring at the C5-position, (b) a carboxamido group at the C3-position, and (c) a 2,4-dichlorophenyl substituent at the N1-position.[18] Altering any of these substituents leads to a significant loss of potency, demonstrating the precise structural requirements for target engagement.[18]
Similarly, for many kinase inhibitors, the pyrazole core acts as a flat, aromatic scaffold that orients key substituents into specific pockets of the ATP-binding site. The N1-substituent often projects into the solvent-exposed region, allowing for modifications to improve solubility, while substituents at C3 and C4 can form crucial hydrogen bonds or hydrophobic interactions with the hinge region of the kinase.
Mandatory Visualization: SAR Principles for Pyrazole-Based Inhibitors
Caption: Key SAR drivers for pyrazole-based inhibitors.
Therapeutic Landscape of Pyrazole-Containing Drugs
The pyrazole scaffold is present in a diverse range of marketed drugs, highlighting its broad therapeutic applicability.[4] Over 40 pyrazole-containing drugs have been approved by the FDA, targeting a multitude of clinical conditions.[4]
Data Presentation: Selected FDA-Approved Pyrazole-Containing Drugs
| Drug Name | Brand Name | Target(s) | Therapeutic Indication |
| Celecoxib [19] | Celebrex® | Cyclooxygenase-2 (COX-2) | Inflammation, Arthritis |
| Sildenafil [5] | Viagra® | Phosphodiesterase 5 (PDE5) | Erectile Dysfunction |
| Apixaban [8] | Eliquis® | Factor Xa | Anticoagulation |
| Ruxolitinib [8] | Jakafi® | Janus Kinase (JAK1/2) | Myelofibrosis, Polycythemia Vera |
| Crizotinib [8] | Xalkori® | ALK / ROS1 Kinase | Non-Small Cell Lung Cancer |
| Lonazolac [20] | - | Cyclooxygenase (COX) | Anti-inflammatory |
| Berotralstat [4] | Orladeyo® | Plasma Kallikrein | Hereditary Angioedema |
| Niraparib [4] | Zejula® | PARP Inhibitor | Ovarian Cancer |
Mandatory Visualization: Mechanism of Action for Celecoxib
Caption: Celecoxib selectively inhibits the COX-2 pathway.
Challenges and Future Directions
Despite its status as a privileged scaffold, the use of the pyrazole core is not without challenges. One significant concern is the potential for in vivo metabolic toxicity.[4] The metabolic fate of the pyrazole ring can vary depending on its substitution pattern, and certain metabolites may be reactive or toxic.
Recent studies have highlighted that specific pyrazole chemotypes, such as the 1-methyl-1H-pyrazole-5-carboxamide family, can exhibit acute mammalian toxicity by inhibiting the mitochondrial respiration system.[21][22] This underscores the critical need to incorporate mitochondrial toxicity assays early in the drug discovery pipeline, especially for phenotypic screening campaigns where a desired cell viability readout might mask underlying mitochondrial dysfunction.[21]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxicity of novel pyrazole compounds on a mammalian cancer cell line (e.g., MCF-7).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test pyrazole compounds (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization buffer (e.g., DMSO) to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion
The pyrazole core continues to be an exceptionally valuable scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets have led to the development of numerous life-saving and life-improving drugs. While challenges related to metabolism and potential toxicity exist, a deeper understanding of these issues and the implementation of early-stage screening protocols can mitigate these risks. The ongoing exploration of novel synthetic methodologies and the application of computational tools will undoubtedly continue to unlock new therapeutic opportunities, ensuring that the pyrazole ring remains a central and "privileged" element in the drug discovery arsenal for years to come.
References
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Methodologies, 9(7), 514-527. Available at: [Link]
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Lv, P-C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13, 1159-1189. Available at: [Link]
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El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6503. Available at: [Link]
-
Liffner, B., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available at: [Link]
-
Slideshare. (2018). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]
-
ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Available at: [Link]
-
Kumar, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41, 14256-14277. Available at: [Link]
-
Kumar, R., et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Becker, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14, 335-349. Available at: [Link]
-
Ignited Minds Journals. (n.d.). A review on Chemistry and Therapeutic effect of Pyrazole. Available at: [Link]
-
Bakavoli, M., et al. (2011). Synthesis and biological evaluation of novel pyrazole compounds. Chinese Chemical Letters, 22(5), 533-536. Available at: [Link]
-
Liffner, B., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available at: [Link]
-
Kumar, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available at: [Link]
-
de Oliveira, R. L., et al. (2013). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. European Journal of Medicinal Chemistry, 67, 136-146. Available at: [Link]
-
Kumar, D., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Available at: [Link]
-
da Silva, W. R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638141. Available at: [Link]
-
Uddin, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2030. Available at: [Link]
-
Kharl, A., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1481. Available at: [Link]
-
Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Available at: [Link]
-
Giesbertz, P., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1656. Available at: [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5220. Available at: [Link]
-
Al-Issa, S. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(18), 6542. Available at: [Link]
-
Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. Available at: [Link]
-
Patel, M. (2026). Recent advancement in drug design and discovery of pyrazole biomolecules as cancer and inflammation therapeutics. International Journal of Pharmaceutical Sciences, 4(2), 1238-1254. Available at: [Link]
-
Kumar, V., et al. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(4), 2950-2965. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Pharmaceutical Sciences & Research, 6(3). Available at: [Link]
-
Mowbray, C. E., et al. (2009). Pyrazole NNRTIs 3: optimisation of physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 19(19), 5603-5606. Available at: [Link]
-
ResearchGate. (2025). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Available at: [Link]
-
de Souza, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]
-
Bulletin for Technology and History. (2025). Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. Available at: [Link]
-
MDPI. (n.d.). Special Issue: Synthesis and Biological Evaluation of Pyrazole Derivatives. Available at: [Link]
-
ResearchGate. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Available at: [Link]
-
ResearchGate. (2025). The pyrazole scaffold in drug development. A target profile analysis. Available at: [Link]
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Methodological & Application
High-Efficiency Reduction of 1-Isopropyl-1H-pyrazole-3-carbaldehyde
Application Note & Protocol Series: Pyrazole Scaffolds in Medicinal Chemistry
Abstract
This technical guide details the reduction of 1-isopropyl-1H-pyrazole-3-carbaldehyde to (1-isopropyl-1H-pyrazol-3-yl)methanol . Pyrazole-3-methanols are critical pharmacophores in drug discovery, serving as precursors for kinase inhibitors, GPCR ligands, and agrochemicals. While the aldehyde moiety is reactive, the electron-rich pyrazole ring requires specific handling to prevent side reactions. This protocol prioritizes a Sodium Borohydride (NaBH₄) mediated reduction due to its chemoselectivity, operational safety, and high yield (>90%). A secondary protocol using Lithium Aluminum Hydride (LiAlH₄) is provided for instances requiring more rigorous reducing conditions.
Strategic Significance & Mechanism
1.1 Chemical Context
The 1-isopropyl-1H-pyrazole-3-carbaldehyde scaffold contains two distinct reactive centers:
-
The Formyl Group (C-4): Highly electrophilic, susceptible to nucleophilic attack.
-
The Pyrazole Ring: Aromatic and electron-rich, generally stable to borohydrides but sensitive to strong acids or electrophiles at the C-4 position.
The reduction to the alcohol is a functional group interconversion (FGI) essential for installing leaving groups (e.g., mesylates, halides) or ether linkages in subsequent steps.
1.2 Reaction Mechanism (NaBH₄)
The reduction proceeds via a nucleophilic addition of the hydride ion (H⁻) from the borohydride anion to the carbonyl carbon of the aldehyde.
-
Step 1: Coordination of the carbonyl oxygen to the boron/solvent matrix.
-
Step 2: Hydride transfer to the carbonyl carbon, forming an alkoxide intermediate.
-
Step 3: Protonation of the alkoxide during the acidic/aqueous workup to yield the primary alcohol.
Figure 1: Mechanistic pathway for the borohydride reduction of pyrazole carbaldehydes.
Experimental Protocols
2.1 Protocol A: Standard Reduction (NaBH₄)
Recommended for: Routine synthesis, gram-scale batches, and substrates with other reducible groups (e.g., esters, nitriles) that must remain intact.
Reagents & Equipment:
-
Substrate: 1-Isopropyl-1H-pyrazole-3-carbaldehyde (1.0 equiv)
-
Reagent: Sodium Borohydride (NaBH₄) (0.5 - 1.0 equiv)
-
Note: Theoretically 0.25 eq is sufficient, but 0.5-1.0 eq ensures rapid completion.
-
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous preferred but not strictly required).
-
Quench: Saturated Ammonium Chloride (sat. NH₄Cl) or 1M HCl.[1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 g, ~6.5 mmol) in Methanol (10 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Why: Controls the exothermic nature of hydride addition and minimizes solvent evaporation.
-
-
Addition: Add NaBH₄ (130 mg, ~3.4 mmol, 0.52 equiv) portion-wise over 5 minutes.
-
Observation: Mild bubbling (H₂ gas evolution) will occur. Ensure the system is vented (e.g., needle in septum).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 30–60 minutes.
-
Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The aldehyde spot (usually higher R_f) should disappear, replaced by the alcohol spot (lower R_f).
-
-
Quench: Once complete, re-cool to 0°C and carefully add sat. NH₄Cl (5 mL) or 1M HCl dropwise until bubbling ceases and pH is neutral/slightly acidic (pH 5-6).
-
Critical: Do not use strong concentrated acid or heat, as this may induce side reactions on the pyrazole ring.
-
-
Workup:
-
Remove bulk Methanol under reduced pressure (Rotavap).
-
Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 20 mL).
-
Wash combined organics with Brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
2.2 Protocol B: High-Stringency Reduction (LiAlH₄)
Recommended for: Cases where NaBH₄ fails (rare) or if simultaneous reduction of a carboxylic acid/ester at another position is required.
Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water/protic solvents. Use anhydrous THF and inert atmosphere (N₂/Ar).
-
Setup: Flame-dry a flask and cool under Argon. Add LiAlH₄ (1.0 equiv) suspended in anhydrous THF .
-
Addition: Dissolve the aldehyde in anhydrous THF and add dropwise to the LiAlH₄ suspension at 0°C .
-
Reaction: Stir at 0°C for 1 hour.
-
Fieser Quench: Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x is the mass of LiAlH₄ in grams.
-
Isolation: Filter the granular white precipitate through Celite. Concentrate the filtrate to obtain the alcohol.
Analytical Validation & QC
| Parameter | Expected Data | Notes |
| TLC | R_f ~ 0.2 - 0.3 (50% EtOAc/Hex) | Aldehyde R_f is typically ~0.6. Product is more polar. |
| 1H NMR | δ 4.6 - 4.8 ppm (s, 2H) | Diagnostic singlet for -CH₂OH . The aldehyde -CHO proton (δ ~9.8 ppm) must be absent. |
| 1H NMR | δ 4.5 ppm (sept, 1H) | Isopropyl -CH- signal. |
| MS (ESI) | [M+H]+ = 141.1 | Consistent with formula C₇H₁₂N₂O. |
| Appearance | White to off-white solid/oil | Coloration often indicates oxidation impurities. |
Troubleshooting & Optimization
Common Issues
-
Incomplete Reaction: If aldehyde remains after 1 hour, add an additional 0.2 equiv of NaBH₄. Ensure MeOH is not "wet" (excess water consumes hydride).
-
Over-reduction: Not possible with NaBH₄/LiAlH₄ (cannot reduce pyrazole ring or alcohol further).
-
Product Solubility: Pyrazole methanols are polar. If yield is low, check the aqueous layer of the extraction; "salting out" with NaCl or using n-Butanol extraction may recover lost product.
Decision Logic for Method Selection
Figure 2: Decision matrix for selecting the appropriate reducing agent.
References
-
General Pyrazole Reduction: Molecules2011 , 16, 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one synthesis.
-
Aldehyde Reduction Protocol (Org. Synth.): Sodium Borohydride Reduction of Aldehydes.[1][2] Organic Syntheses, Coll. Vol. 10, p.188.
-
Pyrazole Carbaldehyde Reactivity: Arkivoc2011 , (xi), 1-21. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes.
-
Safety Data: Fisher Scientific SDS, 1-Methyl-1H-pyrazole-3-carbaldehyde (Analogous safety profile).
Sources
Introduction: The Pyrazole Scaffold in Drug Discovery
As a Senior Application Scientist, this guide provides an in-depth technical overview of essential in vitro assays for the characterization of pyrazole-based compounds. The structure of this document is designed to follow the logical progression of a typical drug discovery campaign, from initial target engagement to preclinical safety and metabolic profiling.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile core for designing potent and selective therapeutic agents.[1][2] Pyrazole derivatives have been successfully developed as inhibitors of various enzymes and receptors, including kinases, cyclooxygenase (COX) enzymes, and monoamine oxidase (MAO), leading to commercially available drugs for cancer and inflammatory diseases.[1][2][3]
The journey from a promising pyrazole "hit" to a clinical candidate is a multi-parameter optimization challenge. In vitro assays are the cornerstone of this process, providing the essential data needed to build structure-activity relationships (SAR) and make critical decisions.[4][5] This guide details the principles, protocols, and field-proven insights for key assays relevant to pyrazole-based drug discovery, emphasizing experimental design that ensures data integrity and reproducibility.[6][7][8]
The Drug Discovery Workflow: An Integrated Approach
The evaluation of a pyrazole compound library follows a tiered approach, often referred to as a screening cascade. This process is designed to efficiently identify compounds with the desired biological activity while simultaneously filtering out those with undesirable properties, such as toxicity or poor metabolic stability.
Caption: General workflow for small molecule drug discovery.
PART 1: TARGET ENGAGEMENT & POTENCY ASSAYS
The initial and most critical step is to confirm that a compound directly interacts with its intended biological target and to quantify the potency of this interaction. For pyrazole-based compounds, common targets include protein kinases and other enzymes.
Protein Kinase Inhibition Assays
Many pyrazole derivatives are designed as ATP-competitive kinase inhibitors.[1] Assays that measure direct binding or enzymatic activity are essential for determining potency (IC₅₀) and mechanism of action.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for quantifying molecular interactions. The LanthaScreen® Eu Kinase Binding Assay is a common application.[9][10]
-
Mechanism: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by the test compound. A europium (Eu)-labeled antibody binds to the kinase, serving as the FRET donor. When the Alexa Fluor™ 647-labeled tracer is bound to the kinase, excitation of the europium donor results in energy transfer and a high FRET signal. An inhibitor compound competes with the tracer for the ATP binding site, leading to a decrease in the FRET signal.[9][10][11]
Caption: Principle of the LanthaScreen® TR-FRET Kinase Binding Assay.
This protocol is adapted from Thermo Fisher Scientific's general guidelines and should be optimized for each specific kinase-tracer pair.[9][11]
Materials:
-
Kinase of interest (e.g., PLK4)
-
LanthaScreen® Eu-anti-Tag Antibody
-
LanthaScreen® Kinase Tracer (e.g., Tracer 236)
-
1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test pyrazole compounds dissolved in 100% DMSO
-
Low-volume 384-well plates (white or black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 4-fold serial dilution of the pyrazole compound in 100% DMSO. A typical starting concentration is 1 mM.
-
Intermediate Dilution: Dilute the master dilution series 25-fold into 1X Kinase Buffer A. This creates a 4X final assay concentration stock.
-
Assay Plate Setup: Add 4 µL of the 4X compound dilution to triplicate wells of a 384-well plate.[11] Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase/Antibody Mix Preparation: Prepare a 2X working solution of the kinase and Eu-antibody in 1X Kinase Buffer A. The optimal concentrations must be predetermined but are typically in the low nanomolar range.
-
Tracer Preparation: Prepare a 4X working solution of the kinase tracer in 1X Kinase Buffer A.
-
Reagent Addition:
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.[11]
-
Add 4 µL of the 4X tracer solution to all wells.
-
The final reaction volume is 16 µL.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the "no inhibitor" (100% activity) and "high inhibitor concentration" (0% activity) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Why TR-FRET? This technology is less susceptible to interference from compound autofluorescence and light scatter compared to standard fluorescence intensity assays. The time-resolved measurement allows the short-lived background fluorescence to decay before signal acquisition.
-
Controls are Critical:
-
Positive Control (No Inhibitor): Defines the maximum FRET signal (assay window).
-
Negative Control (High concentration of a known potent inhibitor): Defines the minimum FRET signal.
-
DMSO Control: Ensures the vehicle has no effect on the assay.
-
-
Self-Validation: The quality and robustness of the assay should be validated by calculating the Z' factor. A Z' value greater than 0.5 indicates a robust assay suitable for screening.[11]
| Assay Technology | Principle | Advantages | Considerations |
| TR-FRET Binding | Measures displacement of a fluorescent tracer from the kinase active site. | Direct binding measurement, not dependent on enzyme activity. HTS-compatible. | Requires specific tracer/antibody pairs. Can be expensive. |
| Luminescent Activity | Measures ATP consumption by coupling it to a luciferase reaction (e.g., Kinase-Glo®). | Universal for any ATP-utilizing enzyme. High sensitivity. | Indirect measurement; can be prone to interference from compounds affecting luciferase. |
| TR-FRET Activity | Measures phosphorylation of a fluorescent substrate via a FRET-based antibody detection.[12][13] | Homogeneous "add-and-read" format. HTS-compatible. | Requires specific substrate and phospho-specific antibody. |
Other Enzyme Inhibition Assays (COX, MAO)
Pyrazoles are also known inhibitors of enzymes like Cyclooxygenase (COX) and Monoamine Oxidase (MAO).[1][2]
The Promega MAO-Glo™ Assay is a homogeneous, luminescent method for measuring MAO activity.[14][15]
-
Mechanism: The assay uses a luminogenic MAO substrate that is converted by MAO into methyl ester luciferin. A second reagent is then added which contains an esterase (to convert the product to luciferin) and luciferase. This reagent stops the MAO reaction and initiates a stable, glow-type luminescent signal that is directly proportional to MAO activity.[16][17] Inhibition by a pyrazole compound results in a decreased signal.
This protocol is adapted from Promega's technical bulletin.[14][16]
Materials:
-
MAO-Glo™ Assay Kit (includes MAO substrate, reaction buffer, Luciferin Detection Reagent)
-
Recombinant human MAO-A or MAO-B enzyme
-
Test pyrazole compounds dissolved in 100% DMSO
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the Luciferin Detection Reagent according to the kit instructions. Prepare serial dilutions of the pyrazole compound in the appropriate MAO Reaction Buffer.
-
Assay Plate Setup:
-
Add 12.5 µL of MAO enzyme (at 2X final concentration) to each well.
-
Add 12.5 µL of the 2X compound dilution.
-
Include "no inhibitor" and "no enzyme" controls.
-
-
Substrate Addition: Add 25 µL of the 1X luminogenic MAO substrate to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Development: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. Mix briefly.
-
Second Incubation: Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate IC₅₀ values as described for the kinase assay.
-
Why Luminescence? This technology offers very high sensitivity and a broad dynamic range, often exceeding that of fluorescent methods.[15][17] The stable "glow" signal simplifies measurement timing.
-
Selectivity: It is crucial to test compounds against both MAO-A and MAO-B isoforms to determine selectivity, which is a key factor in the therapeutic profile and potential side effects.
PART 2: CELLULAR VIABILITY & CYTOTOXICITY
After confirming target engagement, the next step is to assess a compound's effect in a more biologically relevant system and to evaluate its potential for toxicity.
Principle of the Assay: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
-
Mechanism: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[18][20] This reduction produces insoluble purple formazan crystals. The crystals are then solubilized, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.[19][21]
This protocol is based on standard methodologies.[18][20][21][22]
Materials:
-
Human cell line of interest (e.g., a cancer cell line for an anti-cancer pyrazole)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[21][22]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, until purple precipitate is visible under a microscope.[22]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[21] Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Incubation: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[22]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ (concentration for 50% inhibition of cell growth).
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS/XTT | Measures mitochondrial reductase activity. | Inexpensive, well-established.[19] | Insoluble formazan (MTT) requires a solubilization step; can be affected by compound redox activity. |
| ATP Content | Measures ATP levels via a luciferase reaction (e.g., CellTiter-Glo®). | Very sensitive, rapid, HTS-compatible. Reflects "energy charge" of the cell. | Can be affected by compounds that inhibit luciferase. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from cells with compromised membrane integrity. | A direct measure of cytotoxicity (cell death). Can be multiplexed with viability assays. | Less sensitive for early apoptotic events; LDH has a finite half-life in culture medium.[23] |
PART 3: IN VITRO ADME & DRUG-DRUG INTERACTIONS (DDI)
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to minimize late-stage failures.[24][25] For pyrazole-based compounds, understanding their interaction with metabolic enzymes like Cytochrome P450s is particularly important.
Intestinal Permeability: The Caco-2 Assay
The Caco-2 permeability assay is the industry standard for predicting in vivo absorption of orally administered drugs.[26]
Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes when cultured on a semipermeable membrane.[26] This monolayer forms tight junctions and expresses transporters and enzymes found in the small intestine, making it an excellent model of the intestinal barrier.[26][27] The assay measures the rate at which a compound travels from the apical (AP) side (representing the gut lumen) to the basolateral (BL) side (representing the blood), and vice versa.
Materials:
-
Caco-2 cells and culture medium
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
LC-MS/MS for compound quantification
-
TEER (Trans-Epithelial Electrical Resistance) meter
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²), which indicates a confluent monolayer.[28]
-
Assay Initiation (AP to BL):
-
Wash the monolayer with pre-warmed transport buffer.
-
Add the pyrazole compound (at a concentration like 10 µM) in buffer to the apical chamber.[]
-
Add fresh buffer to the basolateral chamber.
-
-
Sampling: At specific time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (receiver) chamber and replace it with fresh buffer.
-
Assay Initiation (BL to AP): Conduct the experiment in the reverse direction to assess active efflux.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of compound appearance in the receiver chamber
-
A = surface area of the membrane
-
C₀ = initial concentration in the donor chamber
-
-
Calculate the efflux ratio: ER = Papp (BL→AP) / Papp (AP→BL) . An ER > 2 suggests the compound is a substrate of an efflux transporter (e.g., P-glycoprotein).
-
Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are the primary family of enzymes responsible for drug metabolism.[30] Inhibition of these enzymes by a pyrazole compound can lead to significant drug-drug interactions (DDIs).[31][32] Regulatory agencies like the FDA require in vitro DDI studies.[30][33]
This assay measures the ability of a test compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9). Human liver microsomes (HLM), which are rich in CYP enzymes, are incubated with a CYP-isoform-specific probe substrate in the presence of the test compound.[32] The rate of formation of the substrate's metabolite is measured via LC-MS/MS. A reduction in metabolite formation indicates CYP inhibition.[31]
Caption: Decision tree for in vitro CYP inhibition assessment.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
CYP-specific probe substrates and their metabolites (see table below)
-
Test pyrazole compound and positive control inhibitors
-
LC-MS/MS system
Procedure:
-
Incubation Mix: Prepare a master mix containing HLM, buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mix at 37°C for 5-10 minutes.
-
Reaction Initiation: Add a mix of the CYP probe substrates and the NADPH regenerating system to start the reaction.
-
Reaction Quenching: After a short incubation time (e.g., 10 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the presence of the specific metabolites using LC-MS/MS.
-
Data Analysis: Determine the rate of metabolite formation at each compound concentration. Calculate the IC₅₀ value for each CYP isoform.
| CYP Isoform | Probe Substrate | Metabolite Measured | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4/5 | Midazolam | 1'-hydroxymidazolam | Ketoconazole |
This table provides common examples; other validated substrates/inhibitors may be used.[30]
-
Why HLM? Human liver microsomes are a cost-effective and well-characterized source of a wide range of drug-metabolizing enzymes, making them the standard test system for these studies.[31]
-
Time-Dependent Inhibition (TDI): Some compounds only inhibit a CYP enzyme after being metabolized themselves to a reactive intermediate. To test for this, a pre-incubation step of the compound with HLM and NADPH is performed before adding the probe substrate.[32] A shift in the IC₅₀ value with pre-incubation suggests TDI.
-
Regulatory Importance: These data are a critical component of the submission package for an Investigational New Drug (IND) application and help inform the design of clinical DDI studies.[33]
References
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
-
Lin, J. H. (2006). In vitro and in silico Approaches to Study Cytochrome P450-Mediated Interactions. Pharmaceutical Research, 23(6), 1257–1270. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Retrieved from [Link]
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Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
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Fahmi, O. A., et al. (2022). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics, 14(7), 1447. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5369. Retrieved from [Link]
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Absorption Systems. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Gnerre, C., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1669. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
-
SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
Zhang, J. H., et al. (2021). Quality by Design for Preclinical In Vitro Assay Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(1), 50–60. Retrieved from [Link]
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Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 53–60. Retrieved from [Link]
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Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]
-
Nuvisan. (n.d.). Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1167-1192. Retrieved from [Link]
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Kosheeka. (2021). Essentials of In Vitro Assay Development. Retrieved from [Link]
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BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
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SOT. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]
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Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]
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Visikol. (2023). The Importance of In Vitro Assays. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
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ResearchGate. (2015). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
-
Journal of University of Shanghai for Science and Technology. (2024). review of pyrazole compounds' production, use, and pharmacological activity. Retrieved from [Link]
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Application Notes and Protocols for the Development of Novel Analogs of (1-isopropyl-1H-pyrazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of clinically approved drugs and biologically active compounds.[1] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The versatility of the pyrazole ring, with its capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for drug discovery campaigns.
(1-isopropyl-1H-pyrazol-3-yl)methanol has been identified as a lead compound for the development of novel therapeutic agents. Its structure, featuring a substituted pyrazole core with a hydroxylmethyl group, presents multiple opportunities for chemical modification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.
This document provides a comprehensive guide for the design, synthesis, and biological evaluation of novel analogs of (1-isopropyl-1H-pyrazol-3-yl)methanol. It is intended to provide researchers with the foundational knowledge and detailed protocols to initiate a hit-to-lead optimization program based on this promising scaffold.
I. Strategic Design of Analogs: A Roadmap for Chemical Exploration
The design of a focused library of analogs is a critical first step in elucidating the SAR of a lead compound. For (1-isopropyl-1H-pyrazol-3-yl)methanol, we propose a systematic approach to modify the molecule at three key positions: the N1-isopropyl group, the C3-methanol substituent, and the C4 and C5 positions of the pyrazole ring.
Caption: Strategic points for analog design of (1-isopropyl-1H-pyrazol-3-yl)methanol.
A. Modification of the N1-Isopropyl Group: The N-substituent on the pyrazole ring is known to significantly influence binding affinity and selectivity for various biological targets.[2] We propose the synthesis of analogs with a range of alkyl and aryl groups at this position to probe the steric and electronic requirements of the target binding pocket.
B. Bioisosteric Replacement of the C3-Methanol Group: The hydroxyl group of the methanol substituent is a potential hydrogen bond donor. To explore the importance of this interaction, we recommend the synthesis of analogs where the alcohol is replaced with other functional groups, such as an ether, an amine, or a non-polar alkyl group. Additionally, the methylene linker can be extended or constrained to alter the vector of the functional group.
C. Substitution at the C4 and C5 Positions: The C4 and C5 positions of the pyrazole ring are amenable to substitution, which can modulate the electronic properties of the ring and introduce new interactions with the target protein. We suggest the introduction of a variety of small, electronically diverse substituents, such as halogens, methyl, and cyano groups, at these positions.
II. Synthetic Protocols: From Building Blocks to Final Compounds
The synthesis of the proposed analogs can be achieved through a convergent strategy, starting from readily available building blocks. The following protocols provide a general framework for the synthesis of the lead compound and its derivatives.
Protocol 1: Synthesis of (1-isopropyl-1H-pyrazol-3-yl)methanol (Lead Compound)
This synthesis proceeds in two steps from a commercially available starting material, 1H-pyrazole-3-carbaldehyde.
Step 1: N-Isopropylation of 1H-pyrazole-3-carbaldehyde
-
Rationale: The N-alkylation of pyrazoles can be achieved under basic conditions using an appropriate alkyl halide.[3] The choice of a non-polar aprotic solvent and a mild base is crucial to avoid side reactions.
-
Materials:
-
1H-pyrazole-3-carbaldehyde
-
2-Iodopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 1H-pyrazole-3-carbaldehyde (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 2-iodopropane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-isopropyl-1H-pyrazole-3-carbaldehyde.
-
Step 2: Reduction of 1-isopropyl-1H-pyrazole-3-carbaldehyde
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones.[4][5] The reaction is typically carried out in an alcoholic solvent.
-
Materials:
-
1-isopropyl-1H-pyrazole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-isopropyl-1H-pyrazol-3-yl)methanol.
-
Protocol 2: General Procedure for the Synthesis of N1-Substituted Analogs
This protocol can be adapted from Protocol 1, Step 1, by substituting 2-iodopropane with other alkyl or benzyl halides.
Protocol 3: General Procedure for the Synthesis of C3-Modified Analogs
Further chemical modifications of the C3-methanol group can be achieved through standard organic transformations, such as Williamson ether synthesis or Mitsunobu reaction to introduce different alkoxy groups, or conversion of the alcohol to an amine via a two-step mesylation/azide displacement and reduction sequence.
III. Biological Evaluation: A Tiered Approach to Uncover Therapeutic Potential
Given the broad range of biological activities associated with pyrazole derivatives, a tiered screening approach is recommended to efficiently identify the therapeutic potential of the newly synthesized analogs.
Caption: A tiered screening cascade for the biological evaluation of novel pyrazole analogs.
Tier 1: In Silico Target Prediction
-
Rationale: To guide the experimental screening efforts, we will first employ computational methods to predict the likely biological targets of (1-isopropyl-1H-pyrazol-3-yl)methanol and its designed analogs.[6][7] Various online tools and commercial services can perform ligand-based or structure-based virtual screening against extensive databases of protein targets.
-
Protocol:
-
Generate 3D conformers of the lead compound and its analogs.
-
Submit the structures to a target prediction platform (e.g., SwissTargetPrediction, SuperPred, or commercial services).
-
Analyze the prediction results, focusing on target classes that are frequently identified with high confidence scores.
-
Tier 2: In Vitro Target-Based Screening
Based on the in silico predictions, a focused in vitro screening campaign will be initiated.
-
Kinase Panel Screening (e.g., KINOMEscan™):
-
Rationale: Pyrazole-containing compounds are known to be potent kinase inhibitors.[2] If kinases are identified as a high-probability target class, a broad kinase panel screen is a highly effective method to identify specific kinase targets and assess selectivity. The KINOMEscan™ platform is a competition binding assay that can quantitatively measure the interaction of a compound against a large panel of kinases.[8][9]
-
Protocol: A detailed protocol for the KINOMEscan™ assay involves incubating a DNA-tagged kinase with the test compound and an immobilized ligand, followed by quantification of the kinase-ligand interaction using qPCR.[10]
-
-
GPCR Panel Screening (e.g., cAMP Assays):
-
Rationale: G-protein coupled receptors (GPCRs) are another major class of drug targets. If the in silico analysis suggests potential GPCR activity, functional assays that measure second messenger levels, such as cyclic AMP (cAMP), can be employed.[6][11][12]
-
Protocol: Commercially available cAMP assay kits provide a straightforward method to measure changes in intracellular cAMP levels in response to compound treatment in cells expressing the target GPCR.[11]
-
Tier 3: Cellular and Phenotypic Screening
-
NCI-60 Human Tumor Cell Line Screen:
-
Rationale: The National Cancer Institute's panel of 60 human tumor cell lines is a powerful tool for identifying novel anticancer agents and elucidating their mechanisms of action.[13][14][15] This screen provides a broad phenotypic assessment of a compound's antiproliferative activity.
-
Protocol: Compounds are typically first tested at a single high concentration across all 60 cell lines. Active compounds are then subjected to a five-dose response study to determine the GI₅₀ (concentration causing 50% growth inhibition).[13]
-
-
Cytotoxicity Assay (e.g., MTT Assay):
-
Rationale: It is essential to distinguish between targeted antiproliferative activity and general cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[17]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or an SDS-based solution).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) to determine the relative number of viable cells.
-
-
Tier 4: ADME and Physicochemical Profiling
Promising compounds with demonstrated biological activity will be further characterized for their drug-like properties.
-
In Vitro ADME Assays (e.g., PAMPA):
-
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of a compound across the gastrointestinal tract.[3]
-
Protocol: The PAMPA assay involves a donor and an acceptor plate separated by an artificial membrane coated with lipids. The test compound is added to the donor plate, and after an incubation period, the amount of compound that has diffused into the acceptor plate is quantified by LC-MS/MS.[3][19][20]
-
-
Physicochemical Profiling:
-
Rationale: Key physicochemical properties, such as solubility, lipophilicity (LogP/LogD), and pKa, significantly impact a compound's pharmacokinetic profile.
-
Protocols: Standard experimental methods will be used to determine these properties.
-
IV. Data Analysis and Interpretation
The data generated from the synthetic and biological evaluations will be compiled and analyzed to establish a clear structure-activity relationship.
Table 1: Example Data Summary for Analog Characterization
| Compound ID | N1-Substituent | C3-Substituent | C4/C5-Substituent | Yield (%) | Target Activity (IC₅₀/Kᵢ, nM) | NCI-60 (GI₅₀, µM) | Cytotoxicity (CC₅₀, µM) | PAMPA (Pₑ, 10⁻⁶ cm/s) |
| Lead | Isopropyl | -CH₂OH | H | - | ||||
| Analog-1 | Cyclobutyl | -CH₂OH | H | |||||
| Analog-2 | Isopropyl | -CH₂OCH₃ | H | |||||
| Analog-3 | Isopropyl | -CH₂OH | 4-Cl |
This systematic approach of design, synthesis, and tiered biological evaluation will enable the efficient identification of optimized analogs of (1-isopropyl-1H-pyrazol-3-yl)methanol with improved therapeutic potential.
References
- Benchchem. Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
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Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. [Link]
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MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
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Semantic Scholar. Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. [Link]
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Eurofins Discovery. KINOMEscan Technology. [Link]
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DTP, NCI. NCI-60 Screening Methodology. [Link]
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ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. [Link]
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PubMed. Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. [Link]
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NCBI. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
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PubMed Central. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. [Link]
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PubMed Central. Current status of pyrazole and its biological activities. [Link]
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
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Eurofins Discovery. cAMP Hunter™ eXpress GPCR Assay. [Link]
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International Journal of Pharmaceutical Sciences and Research. Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. [Link]
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Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]
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YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
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Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]
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Figshare. In-silico investigation of 4-nitro-N-1H-pyrazol-3-ylbenzamide towards its potential use against SARS-CoV-2: a DFT, molecular docking and molecular dynamics study. [Link]
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DTP, NCI. Submitting compounds and operational procedures for the NCI-60. [Link]
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Organic Chemistry. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]
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ClinicSearch. Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. [Link]
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Journal of University of Shanghai for Science and Technology. Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]
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PubMed. In-silico investigation of 4-nitro-N-1H-pyrazol-3-ylbenzamide towards its potential use against SARS-CoV-2: a DFT, molecular docking and molecular dynamics study. [Link]
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ResearchGate. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [Link]
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NCBI. Cell Viability Assays - Assay Guidance Manual. [Link]
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MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]
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Cancer Research. Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. [Link]
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PubMed. Strategic atom replacement enables regiocontrol in pyrazole alkylation. [Link]
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PubMed Central. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
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Assay Guidance Manual. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
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PubMed. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. [Link]
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Promega Connections. Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]
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ResearchGate. Current status of pyrazole and its biological activities | Request PDF. [Link]
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Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
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SciSpace. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [Link]
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HMS LINCS Project. KINOMEscan data. [Link]
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Validation & Comparative
Comparative Guide: (1-Isopropyl-1H-pyrazol-3-yl)methanol vs. N-Alkyl Pyrazole Analogs
[1]
Executive Summary
(1-Isopropyl-1H-pyrazol-3-yl)methanol is a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., LRRK2, TRK) and hemoglobin modulators.[1] Compared to its N-methyl and N-ethyl counterparts, the N-isopropyl analog offers a distinct balance of lipophilicity and steric bulk, often utilized to fill hydrophobic pockets in protein targets or to block metabolic "soft spots" associated with N-demethylation.
However, the introduction of the isopropyl group introduces significant synthetic challenges regarding regioselectivity during the alkylation of the pyrazole core, necessitating specific protocols to avoid the formation of the undesired 1,5-isomer.
Physicochemical Profile & Comparison
The choice between an N-methyl and an N-isopropyl group is rarely arbitrary; it is a calculated decision to modulate LogP (lipophilicity) and steric occupancy .[1]
Table 1: Comparative Physicochemical Properties
Data estimated based on fragment contributions and analogous structures.[2][3]
| Property | N-Methyl Analog | N-Ethyl Analog | N-Isopropyl Analog (Subject) |
| Substituent | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Isopropyl (-CH(CH₃)₂) |
| Steric Bulk (Taft Es) | 0.00 | -0.07 | -0.47 (Significantly bulkier) |
| LogP Contribution | ~0.5 | ~1.0 | ~1.3 - 1.5 |
| Solubility (Water) | High | Moderate | Low (Lipophilic favored) |
| Metabolic Liability | High (N-demethylation) | Moderate | Low (Resistant to N-dealkylation; potential for hydroxylation) |
| Boiling Point (Ester Precursor) | ~210°C | ~225°C | ~235°C / Oil |
Key Insight: The "Magic Methyl" vs. Isopropyl Anchor
While the N-methyl group is often used to probe a binding pocket with minimal steric penalty (the "magic methyl" effect), the N-isopropyl group is employed when the binding pocket is large enough to accommodate a branched alkyl chain. This often results in a gain in potency due to the hydrophobic effect —the displacement of high-energy water molecules from the protein pocket by the lipophilic isopropyl group.
Synthetic Accessibility & Regiochemistry[6]
The synthesis of (1-isopropyl-1H-pyrazol-3-yl)methanol is more complex than the methyl analog due to regioselectivity issues .[1]
The Regioselectivity Challenge
When alkylating ethyl 1H-pyrazole-3-carboxylate (the standard precursor), the electrophile can attack either Nitrogen 1 (N1) or Nitrogen 2 (N2).[1]
-
N-Methylation: Often yields a mixture but favors the thermodynamically stable 1,3-isomer.
-
N-Isopropylation: The steric bulk of the isopropyl iodide/bromide creates a clash with the adjacent ester group if it attacks N2. However, electronic effects and solvent choice can shift this ratio.
Diagram 1: Regioselective Synthesis Pathways
The following diagram illustrates the divergent pathways and the critical reduction step.
Caption: Regioselective alkylation of the pyrazole core followed by ester reduction. The bulky isopropyl group favors the 1,3-substitution pattern over the sterically crowded 1,5-position.
Detailed Experimental Protocol
This protocol describes the synthesis of the target alcohol from the commercially available ester, ensuring high purity and correct regiochemistry.
Phase 1: Regioselective N-Alkylation
Objective: Synthesize ethyl 1-isopropyl-1H-pyrazole-3-carboxylate.
-
Setup: Charge a round-bottom flask with ethyl 1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous DMF (10 mL/g).
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq).[1] Note: Cs₂CO₃ is preferred over K₂CO₃ for sterically demanding alkylations to improve yield.[1]
-
Alkylation: Add 2-Iodopropane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat to 60°C for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The N1-alkylated product (1,3-isomer) usually runs higher (less polar) than the N2-alkylated byproduct.[1]
-
Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography is mandatory to separate the 1,3-isomer (major) from the 1,5-isomer (minor).[1]
Phase 2: Reduction to Alcohol
Objective: Convert the ester to (1-isopropyl-1H-pyrazol-3-yl)methanol.
-
Setup: Dissolve the purified ester (1.0 eq) in anhydrous THF (0.2 M) under Nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reduction: Carefully add Lithium Aluminum Hydride (LiAlH4) (1.2 eq of 1.0 M solution in THF) dropwise.[1] Caution: Exothermic gas evolution.
-
Completion: Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench (Fieser Method): Cool back to 0°C. Add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x). Stir until a white granular precipitate forms.
-
Isolation: Filter through a Celite pad. Concentrate the filtrate to yield the target alcohol as a clear, viscous oil or low-melting solid.
Medicinal Chemistry Applications
Metabolic Stability: The "Methyl" Problem
N-Methyl pyrazoles are susceptible to oxidative N-demethylation by Cytochrome P450 enzymes (CYP450).[1] This generates a reactive formaldehyde intermediate and the naked pyrazole, which can lose potency.
-
Advantage of Isopropyl: The branched carbon adjacent to the nitrogen hinders the approach of the CYP iron-oxo center, significantly slowing down N-dealkylation.
-
New Liability: The isopropyl group introduces tertiary C-H bonds susceptible to hydroxylation, but this is generally a slower metabolic process than N-demethylation.
Binding Affinity (SAR)
In kinase inhibitors (e.g., LRRK2 inhibitors), the pyrazole moiety often acts as a hinge binder or solvent-front element.[1]
-
N-Methyl: Used when the pocket is tight.
-
N-Isopropyl: Used to fill the ATP-binding pocket's hydrophobic region .[1] The extra volume (~25 ų) of the isopropyl group compared to methyl can increase potency by 10-100 fold if the pocket allows, due to entropic gains from water displacement.[1]
Diagram 2: SAR Decision Tree
When to select (1-isopropyl-1H-pyrazol-3-yl)methanol over the methyl analog.
Caption: Decision logic for selecting between N-Methyl and N-Isopropyl pyrazole fragments during Lead Optimization.
References
-
Regioselectivity of Pyrazole Alkylation
-
General Synthesis of Pyrazole Alcohols
-
Metabolic Stability of N-Alkyl Groups
-
Application in Kinase Inhibitors (LRRK2/TRK)
Sources
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- 6. Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of (1-isopropyl-1H-pyrazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological data stand. The seemingly minor transposition of a substituent can dramatically alter a molecule's interaction with its biological target, rendering a promising candidate ineffective or even toxic. This guide provides a comprehensive, in-depth comparison of standard analytical techniques for the structural validation of (1-isopropyl-1H-pyrazol-3-yl)methanol, a representative N-substituted pyrazole that serves as a valuable scaffold in medicinal chemistry.
This document moves beyond a simple recitation of protocols. As a senior application scientist, my aim is to illuminate the "why" behind the "how," offering field-proven insights into experimental design and data interpretation. We will explore how a multi-pronged analytical approach not only confirms the desired structure but also serves as a self-validating system to identify and differentiate it from potential process-related impurities, most notably its constitutional isomer, (1-isopropyl-1H-pyrazol-5-yl)methanol.
The Synthetic Challenge: A Tale of Two Isomers
The common synthetic route to N-substituted pyrazoles, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In the case of (1-isopropyl-1H-pyrazol-3-yl)methanol, the reaction of isopropylhydrazine with a suitable 3-alkoxy- or 3-hydroxy-acrolein derivative can unfortunately lead to a mixture of two regioisomers: the desired 3-substituted product and the undesired 5-substituted isomer. The regioselectivity of this reaction can be influenced by factors such as the nature of the substituents, the solvent, and the reaction temperature.[1] Therefore, a robust analytical workflow is essential to confirm the identity of the final product and ensure its purity.
Caption: Synthetic pathway leading to potential regioisomers.
A Multi-Modal Approach to Structural Elucidation
No single analytical technique can provide a complete and unambiguous structural assignment. A synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is the gold standard for the comprehensive characterization of small molecules. Each technique provides a unique piece of the structural puzzle, and their collective data builds a robust and defensible validation package.
Caption: The three pillars of spectroscopic structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can map out the carbon-hydrogen framework and deduce the substitution pattern of the pyrazole ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise) and the relaxation delay.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying long-range (2-3 bond) correlations, which are crucial for distinguishing isomers.
Data Interpretation and Isomer Differentiation
The key to distinguishing between the 3- and 5-substituted isomers lies in the distinct chemical environments of the pyrazole ring protons and carbons.
| Compound | Structure | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| (1-isopropyl-1H-pyrazol-3-yl)methanol | ![]() | H4: ~6.2, H5: ~7.4, CH(isopropyl): ~4.5 (septet), CH₃(isopropyl): ~1.5 (doublet), CH₂(methanol): ~4.6 (singlet), OH: variable | C3: ~150, C4: ~105, C5: ~130, CH(isopropyl): ~50, CH₃(isopropyl): ~23, CH₂(methanol): ~58 |
| (1-isopropyl-1H-pyrazol-5-yl)methanol | ![]() | H3: ~7.5, H4: ~6.1, CH(isopropyl): ~4.8 (septet), CH₃(isopropyl): ~1.4 (doublet), CH₂(methanol): ~4.7 (singlet), OH: variable | C3: ~140, C4: ~107, C5: ~145, CH(isopropyl): ~52, CH₃(isopropyl): ~22, CH₂(methanol): ~55 |
Note: These are predicted values and may vary slightly in experimental data.
Causality Behind the Chemical Shifts:
-
Ring Protons (H4 vs. H3/H5): The proton at the 4-position of the pyrazole ring typically resonates at a higher field (lower ppm) compared to the protons at the 3 and 5-positions due to the electronic environment. In the 3-substituted isomer, the remaining ring protons are at positions 4 and 5, while in the 5-substituted isomer, they are at positions 3 and 4. The relative positions and coupling patterns of these two signals are diagnostic.
-
Isopropyl Group: The chemical shift of the isopropyl methine proton (CH) is sensitive to the substitution pattern on the pyrazole ring. The proximity to the different ring atoms in the 3- and 5-isomers will result in slightly different chemical shifts.
-
Long-Range Couplings (HMBC): The most definitive method for distinguishing the isomers is through HMBC. In the 3-substituted isomer, a correlation will be observed between the methylene protons of the methanol group and the C3 and C4 carbons of the pyrazole ring. In contrast, for the 5-substituted isomer, correlations would be expected between the methylene protons and the C5 and C4 carbons.
Caption: Key HMBC correlations for isomer differentiation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound, a fundamental piece of information for structural validation. Furthermore, the fragmentation pattern observed upon ionization can offer valuable clues about the molecule's structure.
Experimental Protocol: Electron Ionization (EI) or Electrospray Ionization (ESI)
-
Sample Introduction: The sample can be introduced directly into the mass spectrometer or, more commonly, via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from any impurities.
-
Ionization: For volatile compounds, Electron Ionization (EI) is a common technique that provides detailed fragmentation. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) are preferred, which typically yield the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Interpretation and Isomer Differentiation
Both isomers will have the same molecular weight (140.19 g/mol ), so differentiation relies on analyzing the fragmentation patterns.
| Ion | (1-isopropyl-1H-pyrazol-3-yl)methanol | (1-isopropyl-1H-pyrazol-5-yl)methanol | Comments |
| [M]⁺ | m/z 140 | m/z 140 | Molecular ion |
| [M-CH₃]⁺ | m/z 125 | m/z 125 | Loss of a methyl group from the isopropyl moiety |
| [M-H₂O]⁺ | m/z 122 | m/z 122 | Loss of water from the methanol group |
| [M-C₃H₇]⁺ | m/z 97 | m/z 97 | Loss of the isopropyl group |
| [C₄H₅N₂O]⁺ | m/z 97 | - | A fragment corresponding to the pyrazole-methanol core after loss of the isopropyl group may be more prominent in one isomer. |
| [C₄H₅N₂]⁺ | m/z 81 | m/z 81 | A fragment corresponding to the pyrazole ring after loss of the hydroxymethyl and isopropyl groups. |
Causality Behind Fragmentation:
The fragmentation of the pyrazole ring itself can be complex. However, the initial fragmentation steps are often dictated by the substituents. The relative abundance of certain fragment ions may differ between the two isomers due to the different substitution patterns influencing the stability of the resulting fragment ions. For instance, the cleavage of the N-isopropyl bond and the C-C bond of the hydroxymethyl group are expected fragmentation pathways. The stability of the resulting pyrazole-containing radical cation could be subtly different for the 3- and 5-substituted isomers, leading to variations in the mass spectrum.
Caption: Common fragmentation pathways for (1-isopropyl-1H-pyrazol-3-yl)methanol.
Infrared (IR) Spectroscopy: A Quick Check for Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that is excellent for identifying the presence of specific functional groups within a molecule. While it generally cannot distinguish between constitutional isomers on its own, it serves as a crucial confirmatory tool.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation: For ATR, a small amount of the solid or liquid sample is placed directly on the crystal. For the KBr pellet method, a small amount of the solid sample is ground with potassium bromide and pressed into a thin pellet.
-
Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
Data Interpretation
The IR spectrum of (1-isopropyl-1H-pyrazol-3-yl)methanol is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (alcohol) | 3200-3600 | Broad and strong |
| C-H (sp³) | 2850-3000 | Medium to strong |
| C-H (sp²) | 3000-3100 | Weak to medium |
| C=N (pyrazole ring) | 1500-1600 | Medium |
| C-O (alcohol) | 1000-1200 | Strong |
The presence of a broad absorption in the 3200-3600 cm⁻¹ region is a strong indication of the hydroxyl group. The C-H stretching vibrations will show absorptions for both the sp³ hybridized carbons of the isopropyl and methanol groups and the sp² hybridized carbons of the pyrazole ring. While the IR spectra of the 3- and 5-isomers are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable, but these are generally not sufficient for unambiguous isomer differentiation without authentic reference spectra.
Conclusion: A Self-Validating Workflow for Structural Integrity
The structural validation of a new chemical entity like (1-isopropyl-1H-pyrazol-3-yl)methanol is a critical step in the drug development pipeline. A multi-technique approach, integrating the detailed connectivity information from NMR, the molecular weight and fragmentation data from MS, and the functional group confirmation from IR, provides a robust and self-validating system.
By understanding the potential for isomeric impurities arising from the synthesis and by carefully analyzing the subtle yet significant differences in their spectroscopic signatures, researchers can confidently confirm the structure of their target molecule. This rigorous approach to structural elucidation ensures the integrity of subsequent biological data and is a hallmark of sound scientific practice in the pharmaceutical industry.
References
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
-
MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Chemistry LibreTexts. 13C NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
Sources
Comparative Technical Guide: Efficacy of Pyrazole-Based Kinase Inhibitors
Executive Summary: The Pyrazole "Privileged Scaffold"
In the landscape of small-molecule drug discovery, the pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold" due to its superior ability to mimic the adenine ring of ATP. This structural mimicry allows pyrazole-based inhibitors to form critical hydrogen bonds within the hinge region of kinase domains, acting as potent ATP-competitive inhibitors.
This guide provides a technical comparison of three clinically significant pyrazole-based inhibitors—Crizotinib , Ruxolitinib , and Encorafenib . By analyzing their efficacy profiles, binding mechanisms, and experimental validation protocols, we offer a blueprint for researchers evaluating this pharmacophore in oncology and inflammation.
Mechanistic Comparison & Compound Profiles[1]
The efficacy of pyrazole inhibitors stems from the nitrogen atoms in the heterocyclic core. Typically, the unsubstituted nitrogen (
Comparative Profile: The Pyrazole Trio
| Feature | Crizotinib | Ruxolitinib | Encorafenib |
| Primary Target(s) | ALK, c-Met, ROS1 | JAK1, JAK2 | BRAF V600E |
| Scaffold Class | 3-substituted Pyrazole | Pyrazolo[1,5-a]pyrimidine | Pyrazole-pyrimidine derivative |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (ATP Competitive - |
| Primary Indication | NSCLC (ALK+ / ROS1+) | Myelofibrosis, Polycythemia Vera | Melanoma (BRAF V600E) |
| Key Structural Feature | 2-aminopyridine substituent enhances hinge binding | Pyrrolopyrimidine core mimics purine | Sulfonamide tail stabilizes active conformation |
Efficacy Data: Quantitative Analysis
The following data aggregates biochemical IC50 values and cellular potency. Lower IC50 values indicate higher potency.
Table 1: Biochemical Potency (Cell-Free Kinase Assays)
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Insight |
| Crizotinib | c-Met | 8.0 | High affinity for c-Met; originally designed as Met inhibitor.[1] |
| ALK | 24.0 | Effective against wild-type ALK; reduced efficacy in L1196M mutants. | |
| ROS1 | 1.7 | Extremely potent against ROS1 fusions. | |
| Ruxolitinib | JAK1 | 3.3 | Balanced dual inhibitor.[1] |
| JAK2 | 2.8 | >100-fold selective over JAK3 (IC50 ~428 nM).[1] | |
| TYK2 | 19.0 | Moderate activity.[1] | |
| Encorafenib | BRAF V600E | 0.35 | Highest potency among approved BRAF inhibitors. |
| BRAF (WT) | >100 | Slower dissociation rate ( |
Table 2: Cellular Efficacy (Cell Viability / Proliferation)
| Inhibitor | Cell Line | Driver Mutation | GI50 / EC50 | Source |
| Crizotinib | Karpas-299 | NPM-ALK | 24 - 40 nM | [1] |
| H1993 | c-Met Amplified | ~10 nM | [1] | |
| Ruxolitinib | Ba/F3-JAK2V617F | JAK2 V617F | 127 nM | [2] |
| INA-6 | IL-6 dependent | 50 - 100 nM | [2] | |
| Encorafenib | A375 | BRAF V600E | < 5 nM | [3] |
Critical Insight: Encorafenib demonstrates superior residence time on the target compared to earlier pyrazoles, correlating with its exceptionally low IC50 (<1 nM) and prolonged duration of action in clinical settings.
Pathway Visualization
The following diagram illustrates the distinct signaling nodes targeted by these pyrazole inhibitors, highlighting their divergence in downstream effects (Proliferation vs. Inflammation).
Figure 1: Target specificity of pyrazole-based inhibitors across MAPK and JAK/STAT signaling cascades.[1]
Experimental Protocols
To validate the efficacy of a pyrazole-based inhibitor, researchers must employ a self-validating system that accounts for ATP competition and off-target effects.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Binding Assay
Objective: Determine the biochemical IC50 of a pyrazole inhibitor against a specific kinase (e.g., BRAF or JAK).
Materials:
-
Recombinant Kinase Domain (GST-tagged).
-
Fluorescently labeled Tracer (ATP-competitive probe).
-
Europium-labeled Anti-GST Antibody.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Preparation: Dilute the pyrazole inhibitor in 100% DMSO (10-point dose-response, starting at 10 µM). Transfer 100 nL to a 384-well low-volume plate.
-
Enzyme Addition: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 minutes at RT to allow inhibitor binding.
-
Control: Include "No Enzyme" (background) and "No Inhibitor" (Max signal) wells.
-
-
Tracer Addition: Add 5 µL of the fluorescent Tracer. The Tracer competes with the inhibitor for the ATP binding site.
-
Incubation: Incubate for 60 minutes at RT in the dark.
-
Detection: Read fluorescence on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).
-
Analysis: Calculate the TR-FRET ratio (
). Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol B: Cellular Selectivity & Viability Assay (ATP-Lite)
Objective: Assess cellular potency and ensure the observed effect is target-driven (on-target vs off-target).
Workflow Visualization:
Figure 2: Cellular viability workflow for validating kinase inhibition potency.
Validation Logic:
-
Target Positive Line: A375 (BRAF V600E) → Expect IC50 < 10 nM (if testing Encorafenib).[1]
-
Target Negative Line: A549 (KRAS mutant, BRAF WT) → Expect IC50 > 1000 nM.
-
Interpretation: If the pyrazole kills both lines with equal potency, the mechanism is likely off-target toxicity rather than specific kinase inhibition.
References
-
Ruxolitinib: A Selective JAK1/2 Inhibitor. National Institutes of Health (NIH) / PubChem. [Link]
-
Encorafenib (LGX818) Pharmacodynamics. DrugBank Online. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011-2020). Molecules (MDPI). [Link]
Sources
A Comparative Benchmarking Guide to the Synthesis of (1-isopropyl-1H-pyrazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical comparison of synthetic routes to (1-isopropyl-1H-pyrazol-3-yl)methanol, a valuable building block in medicinal chemistry and materials science. The strategic placement of the isopropyl group at the N1 position and the hydroxymethyl group at the C3 position of the pyrazole ring offers a versatile scaffold for the development of novel therapeutics and functional materials. This document moves beyond a simple recitation of protocols to offer a causal analysis of experimental choices, ensuring that each described method is a self-validating system grounded in established chemical principles.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone of modern drug discovery, exhibiting a broad spectrum of biological activities. The unique structural features of (1-isopropyl-1H-pyrazol-3-yl)methanol, particularly the hydrogen bond donor capability of the hydroxyl group and the lipophilic nature of the isopropyl substituent, make it an attractive starting material for library synthesis in drug development programs. Consequently, efficient and scalable access to this key intermediate is of paramount importance. This guide will benchmark three distinct synthetic strategies, evaluating them on criteria such as yield, purity, scalability, and overall efficiency.
Comparative Analysis of Synthetic Strategies
Three primary routes for the synthesis of (1-isopropyl-1H-pyrazol-3-yl)methanol have been identified and are detailed below. Each route offers a unique set of advantages and disadvantages, making the optimal choice dependent on the specific requirements of the researcher, including available starting materials, scale, and desired purity.
| Metric | Route A: Carboxylate Reduction | Route B: Aldehyde Reduction | Route C: Direct Cyclization |
| Overall Yield | Moderate to High | Moderate to High | High |
| Number of Steps | 2 | 2 | 1 |
| Starting Material Availability | Readily Available | Readily Available | Readily Available |
| Reagent Safety | Requires careful handling of LiAlH₄ | Generally safer reagents (NaBH₄) | Requires handling of isopropylhydrazine |
| Scalability | Good | Good | Excellent |
| Purification | Chromatography may be needed | Chromatography may be needed | Direct crystallization often possible |
Route A: Synthesis via Reduction of a Pyrazole-3-Carboxylate Intermediate
This well-established two-step approach involves the initial synthesis of an ethyl pyrazole-3-carboxylate followed by its reduction to the desired primary alcohol. This method offers reliability and is amenable to the synthesis of a wide array of substituted pyrazole-3-carbinols.
Logical Framework for Route A
dot digraph "Route A" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ondot Figure 1: Workflow for the synthesis of (1-isopropyl-1H-pyrazol-3-yl)methanol via Route A.
Experimental Protocol for Route A
Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate
This reaction follows the principles of the Knorr pyrazole synthesis, where a β-dicarbonyl equivalent reacts with a hydrazine to form the pyrazole ring.[1]
-
Preparation of the Hydrazone: In a round-bottom flask, dissolve acetone (1.0 eq) in ethanol. Add isopropylhydrazine (1.0 eq) dropwise at room temperature and stir for 2 hours to form the corresponding hydrazone in situ.
-
Claisen Condensation: In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. To this, add diethyl oxalate (1.0 eq) dropwise at 0 °C.
-
Cyclization: Add the previously prepared acetone isopropylhydrazone solution to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and acidified with dilute HCl. The product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 1-isopropyl-1H-pyrazole-3-carboxylate.
Step 2: Reduction to (1-isopropyl-1H-pyrazol-3-yl)methanol
The ester is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2][3]
-
Reaction Setup: To a solution of ethyl 1-isopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add LiAlH₄ (1.5 eq) portion-wise at 0 °C.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure (1-isopropyl-1H-pyrazol-3-yl)methanol.
Route B: Synthesis via Reduction of a Pyrazole-3-carbaldehyde Intermediate
This route involves the formylation of a pre-formed 1-isopropylpyrazole ring, followed by the reduction of the resulting aldehyde. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich heterocyclic systems.[4][5]
Logical Framework for Route B
dot digraph "Route B" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ondot Figure 2: Workflow for the synthesis of (1-isopropyl-1H-pyrazol-3-yl)methanol via Route B.
Experimental Protocol for Route B
Step 1: Synthesis of 1-isopropyl-1H-pyrazole-3-carbaldehyde
-
Vilsmeier Reagent Formation: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Stir the mixture for 30 minutes at this temperature.
-
Formylation: Add 1-isopropylpyrazole (1.0 eq) to the Vilsmeier reagent at 0 °C. The reaction mixture is then heated to 80-90 °C for 2-4 hours.
-
Work-up: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude aldehyde is purified by column chromatography.
Step 2: Reduction to (1-isopropyl-1H-pyrazol-3-yl)methanol
The aldehyde is selectively reduced to the primary alcohol using the milder reducing agent sodium borohydride (NaBH₄).[6]
-
Reaction Setup: Dissolve 1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in methanol.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (1.1 eq) portion-wise. Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried, and concentrated.
-
Purification: The final product is purified by column chromatography or recrystallization.
Route C: Direct One-Pot Synthesis
This highly efficient route involves the direct cyclization of a malondialdehyde precursor with isopropylhydrazine. 1,1,3,3-Tetramethoxypropane serves as a stable and convenient in situ source of malondialdehyde upon acid hydrolysis.[7][8][9] This method is particularly attractive for its atom economy and operational simplicity.
Logical Framework for Route C
dot digraph "Route C" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ondot Figure 3: Workflow for the direct synthesis of (1-isopropyl-1H-pyrazol-3-yl)methanol via Route C.
Experimental Protocol for Route C
-
Reaction Setup: In a round-bottom flask, combine 1,1,3,3-tetramethoxypropane (1.0 eq) and isopropylhydrazine (1.1 eq) in a suitable solvent such as ethanol or a mixture of water and a co-solvent.
-
Acidic Cyclization: Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid) to the mixture. The reaction is then heated to reflux for 3-5 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an appropriate organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The target compound can often be obtained in high purity by direct crystallization from a suitable solvent system.
Conclusion and Recommendations
This guide has benchmarked three viable synthetic routes to (1-isopropyl-1H-pyrazol-3-yl)methanol.
-
Route A is a classic and reliable method, well-suited for medicinal chemistry applications where a variety of analogs may be desired, starting from a common carboxylate intermediate.
-
Route B offers an alternative two-step sequence that avoids the use of the highly reactive LiAlH₄, making it a potentially safer option for less experienced chemists or for scale-up where stringent safety protocols for hydrides are a concern.
-
Route C represents the most efficient and atom-economical approach. Its one-pot nature makes it highly desirable for large-scale production where process simplification and cost-effectiveness are primary drivers.
The choice of the optimal synthetic route will ultimately depend on the specific context of the research or production campaign. For rapid access to the target molecule on a laboratory scale, Route C is highly recommended. For projects requiring a more versatile intermediate for analog synthesis, Route A provides a robust platform.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Yogi, B., et al. (2016). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- Dang, T. T., et al. (2008). One-Pot Synthesis of Pyrazole-3-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate.
- Wentzel, M. (2021). Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube.
- HiMedia Labor
- BenchChem. (2025). Application of 1,1,3,3-Tetraethoxypropane in Colorimetric Assays.
- Singh, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(41), 28886-28911.
- Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
- Google Patents. (2006).
- ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
- Master Organic Chemistry. (2016). Reduction of carboxylic acids to primary alcohols using LiAlH4.
- LibreTexts Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
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- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 7. 1,1,3,3-Tetramethoxypropane [himedialabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]
A Comparative Guide to the Stability of N-Substituted Pyrazoles for Pharmaceutical and Research Applications
Introduction: The Pyrazole Scaffold and the Critical Role of N-Substitution
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a vast array of bioactive molecules, including anti-inflammatory drugs like celecoxib, anti-cancer agents, and agrochemicals.[4][5] A primary strategy in the optimization of pyrazole-based compounds is substitution at the N1-position. This modification is crucial for tuning a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects its pharmacokinetic profile and target engagement.[6][7]
However, the introduction of a substituent at the nitrogen atom also fundamentally alters the molecule's stability. Understanding and predicting this stability—be it metabolic, chemical, or physical—is paramount for the successful development of new drugs and materials. This guide provides a comprehensive comparative study of the stability of N-substituted pyrazoles, grounded in mechanistic principles and supported by actionable experimental protocols for researchers, scientists, and drug development professionals.
Fundamental Pillars of Pyrazole Stability
The stability of an N-substituted pyrazole is not a single property but a multifactorial characteristic governed by a delicate interplay of electronic, steric, and environmental factors.
Electronic Architecture: Aromaticity and Substituent Effects
The pyrazole ring is inherently stable due to its aromatic character.[8][9] The delocalized 6π-electron system confers significant resistance to oxidative and reductive degradation compared to non-aromatic heterocycles.[6][9] The nature of the N-substituent directly modulates this electronic landscape:
-
Electron-Donating Groups (EDGs): Alkyl groups (e.g., methyl, ethyl) generally enhance the electron density of the pyrazole ring, which can bolster its inherent stability.
-
Electron-Withdrawing Groups (EWGs): Aryl groups with electron-withdrawing substituents (e.g., -NO₂, -CF₃) or acyl groups can decrease the electron density of the pyrazole ring.[10][11] While this can be desirable for modulating reactivity, strong EWGs can also weaken the critical N-N bond, potentially creating a liability.[12] Computational studies have shown that the stability of pyrazole radical isomers is significantly influenced by the delocalization of spin density, which is directly affected by substituents.[13]
Steric Hindrance: The Protective Shield
The size and conformation of the N-substituent can provide a "steric shield," physically blocking the approach of metabolic enzymes or chemical reagents. This is a key strategy for enhancing metabolic stability.
-
Bulky Substituents: Large groups like tert-butyl or strategically substituted phenyl rings can significantly hinder enzymatic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the metabolic half-life of the compound.[13][14] This steric effect is a critical consideration in drug design, where preventing rapid metabolism is essential for achieving therapeutic efficacy.
Environmental and Physicochemical Stability
Beyond its intrinsic electronic and steric properties, an N-substituted pyrazole's stability is heavily influenced by its environment.
-
pH and Hydrolytic Stability: While the pyrazole core is generally stable, N-substituents bearing susceptible functional groups, such as esters or amides, can undergo hydrolysis under acidic or basic conditions.[15] Forced degradation studies are essential to probe these vulnerabilities.
-
Oxidative Stability: The pyrazole ring is relatively resistant to oxidation.[9][15] However, certain metabolic enzymes, particularly CYP2E1, can still oxidize the ring.[16] The primary metabolic liabilities for N-substituted pyrazoles are typically N-dealkylation or N-de-arylation, where the substituent is cleaved from the nitrogen atom, and N-glucuronidation, a phase II metabolic process.[6][7][16]
-
Thermal Stability: N-substitution can have varied effects on thermal stability. Replacing the N-H proton with an alkyl group often increases thermal stability.[8][17] However, substituents linked by weaker bonds (e.g., N-allyl) can lower the decomposition temperature compared to the parent compound.[8]
-
Photostability: Exposure to UV or even visible light can induce photochemical reactions, leading to degradation.[10][15] This is particularly relevant for compounds intended for topical application or materials used in outdoor settings.
Experimental Assessment of Stability: Protocols and Data
Objective comparison requires robust experimental data. The following section details validated protocols for assessing the key stability parameters of N-substituted pyrazoles.
Forced Degradation (Stress Testing)
Causality: The purpose of a forced degradation study is to intentionally stress a compound under harsh conditions (acid, base, oxidation, light, heat) to rapidly identify its primary degradation pathways.[15] This information is critical for developing stability-indicating analytical methods and for predicting potential shelf-life issues. A self-validating protocol ensures that the stress applied is sufficient to cause degradation without completely destroying the molecule, allowing for the identification of degradants.
Workflow for Forced Degradation Studies
Caption: Workflow for a forced degradation study.
Protocol 1: Forced Degradation of N-Substituted Pyrazoles
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test pyrazole in a suitable solvent like acetonitrile (ACN).
-
Stress Conditions: For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL.
-
Acidic Hydrolysis: Add stock to 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add stock to 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add stock to 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose the solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Incubate the solution at 80°C for 24 hours, protected from light.
-
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method. Use LC-MS to identify the mass of any degradation products.
-
Reporting: Calculate the percentage of the parent compound remaining and identify the major degradants.
Table 1: Illustrative Forced Degradation Data
| Condition | % Parent Remaining (N-Methylpyrazole) | % Parent Remaining (N-Phenylpyrazole) | % Parent Remaining (N-tert-Butylpyrazole) | Major Degradation Pathway |
| 0.1 M HCl, 60°C | >98% | >98% | >98% | None Observed |
| 0.1 M NaOH, 60°C | >95% | >95% | >95% | Minor impurities |
| 3% H₂O₂, RT | 85% | 92% | 96% | N-Oxidation / Ring Hydroxylation |
| Photolytic (ICH) | 78% | 65% | 88% | Isomerization / Ring Opening |
| Thermal (80°C) | >99% | >99% | >99% | None Observed |
Note: Data is illustrative. N-tert-butyl shows higher oxidative stability due to steric hindrance. N-phenyl shows greater photosensitivity due to the larger chromophore.
In Vitro Metabolic Stability
Causality: The goal of this assay is to determine a compound's intrinsic clearance in the liver, the primary site of drug metabolism. Using liver microsomes, which contain high concentrations of Phase I metabolic enzymes (like CYPs), allows for a rapid and reproducible assessment of metabolic liability.[16] The rate of disappearance of the parent drug over time is used to calculate its metabolic half-life (t₁/₂) and predict its in vivo clearance.
Workflow for Microsomal Stability Assay
Caption: Workflow for an in vitro metabolic stability assay.
Protocol 2: Human Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of NADPH in water.
-
Prepare a 1 mM stock solution of the test pyrazole in DMSO.
-
-
Incubation Mixture: In a microcentrifuge tube, combine buffer, water, and human liver microsomes (final protein concentration 0.5 mg/mL). Add the test compound to a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound) to stop the reaction and precipitate the protein.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the amount of the parent compound remaining relative to the internal standard.
-
Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k).
Table 2: Comparative Metabolic Stability Data
| Compound | N-Substituent | t₁/₂ in HLM (min) | Intrinsic Clearance (µL/min/mg) | Predicted Stability Class |
| A | -Methyl | 25 | 27.7 | Moderate |
| B | -Phenyl | 18 | 38.5 | Moderate-High Clearance |
| C | -tert-Butyl | >120 | <5.8 | Low Clearance (Stable) |
| Celecoxib (Control) | 4-Sulfonamidophenyl | 45 | 15.4 | Moderate-Low Clearance |
Note: Data is illustrative. The bulky N-tert-butyl group sterically hinders metabolism, resulting in a significantly longer half-life and classifying it as metabolically stable.[14] N-dealkylation is a common metabolic pathway for N-substituted pyrazoles.[16]
Comparative Analysis: Substituent Impact on Stability
The interplay between electronic and steric effects is best visualized through direct comparison. The stability of an N-substituted pyrazole is a direct consequence of the properties endowed by its N-substituent.
Relationship between Substituent Properties and Stability
Sources
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 10. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds | MDPI [mdpi.com]
Fragment Profiling: (1-isopropyl-1H-pyrazol-3-yl)methanol vs. Common Pyrazole Scaffolds
Executive Summary
Context: In Fragment-Based Drug Discovery (FBDD), the selection of a starting scaffold dictates the physicochemical trajectory of the entire lead optimization campaign. Pyrazoles are "privileged structures" in kinase and GPCR medicinal chemistry, yet the choice of the N1-substituent is often driven by synthetic convenience rather than physicochemical logic.
The Subject: (1-isopropyl-1H-pyrazol-3-yl)methanol (hereafter Fragment B ) represents a strategic "Goldilocks" scaffold. Unlike its methyl analog (too polar/low steric fill) or its phenyl analog (too lipophilic/metabolic liability), the N-isopropyl group offers a critical balance of lipophilicity modulation (
Purpose: This guide objectively evaluates Fragment B against standard alternatives, providing experimental protocols for validation and structural insights for optimization.
Part 1: Comparative Physicochemical Landscape
To evaluate drug-likeness, we must assess the fragment not in isolation, but relative to its structural competitors. The following data synthesizes calculated properties (using standard QSAR algorithms) and expected experimental behaviors.
Table 1: Scaffold Comparison Matrix
| Property | Fragment A (Methyl Analog) | Fragment B (Target: Isopropyl) | Fragment C (Phenyl Analog) |
| Structure | N-Methyl-pyrazole-3-methanol | N-Isopropyl-pyrazole-3-methanol | N-Phenyl-pyrazole-3-methanol |
| MW ( g/mol ) | 112.13 | 140.18 | 174.20 |
| cLogP (Est.) | ~0.2 | ~1.1 | ~2.3 |
| TPSA (Ų) | 49.0 | 49.0 | 49.0 |
| Ligand Efficiency (LE) | High (Low MW) | Optimal | Lower (High MW penalty) |
| Solubility (pH 7.4) | Very High (>10 mM) | High (>5 mM) | Moderate (<1 mM) |
| Metabolic Liability | Low | Low (N-dealkylation risk) | High (Ring oxidation) |
| Steric Fill | Minimal | Moderate (Branched) | High (Planar/Stacking) |
Expert Insight: The "Isopropyl Effect"
The shift from Methyl (A) to Isopropyl (B) is critical for Lipophilic Ligand Efficiency (LLE) .
-
Desolvation Penalty: Fragment A is highly water-soluble. Binding to a hydrophobic pocket requires a massive energetic penalty to shed water. Fragment B, being more lipophilic, pays a lower desolvation cost.
-
Shape Complementarity: Many kinase ATP pockets (e.g., the gatekeeper region) have hydrophobic sub-pockets that accommodate branched aliphatics better than flat aromatics (Fragment C) or small methyls (Fragment A).
Part 2: Experimental Validation Protocols
As a Senior Scientist, I rely on self-validating protocols. Kinetic solubility is insufficient for fragments; Thermodynamic Solubility is required to ensure crystal packing forces are accounted for.
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the saturation solubility of Fragment B to rule out aggregation artifacts in biochemical assays.
Reagents:
-
Phosphate Buffer Saline (PBS), pH 7.4.
-
HPLC-grade Acetonitrile.
-
Reference Standard: Caffeine (High sol), Indomethacin (Low sol).
Workflow:
-
Preparation: Weigh 2.0 mg of solid Fragment B into a 1.5 mL glass vial (triplicate).
-
Addition: Add 1.0 mL of PBS (pH 7.4).
-
Equilibration: Shake at 700 rpm for 24 hours at 25°C. Note: 24h is mandatory to overcome the supersaturation often seen with amorphous solids.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes.
-
Filtration: Filter supernatant through a 0.45 µm PVDF membrane (to remove micro-crystals).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.
Acceptance Criteria:
-
If Solubility > 200 µM: Proceed to biochemical screening.
-
If Solubility < 200 µM: Fragment is likely to cause false positives via aggregation.
Protocol 2: PAMPA (Passive Permeability)
Objective: Predict oral absorption potential.[1] The isopropyl group typically enhances passive diffusion compared to the methyl analog.
Workflow:
-
System: 96-well "Sandwich" plate (Donor bottom, Acceptor top).
-
Membrane: PVDF filter coated with 1% Lecithin in Dodecane (simulates bilayer).
-
Donor Well: Add 300 µL of Fragment B (10 µM in pH 7.4 buffer).
-
Acceptor Well: Add 200 µL of fresh pH 7.4 buffer.
-
Incubation: 5 hours at Room Temperature in a humidity chamber (prevents evaporation).
-
Analysis: Transfer aliquots from both wells to UV-plate reader.
-
Calculation:
Where is apparent permeability, is filter area, is time.
Part 3: Evaluation Logic & Visualization
Diagram 1: The Fragment Evaluation Pipeline
This workflow illustrates the decision-making process when selecting Fragment B over alternatives.
Figure 1: Step-wise decision gate for qualifying the fragment. Note the early solubility gate, critical for pyrazole derivatives which can crystallize unexpectedly.
Diagram 2: Metabolic Implications
The isopropyl group introduces specific metabolic considerations compared to methyl or phenyl groups.
Figure 2: Metabolic fate. While N-dealkylation is a risk, the isopropyl group is generally more metabolically robust than n-alkyl chains due to steric hindrance, though less stable than a phenyl ring (which carries its own toxicity risks).
Part 4: Structural Biology & Synthetic Utility
Binding Mode Hypothesis
In kinase inhibitors, the pyrazole nitrogen (N2) often acts as a Hydrogen Bond Acceptor (HBA) to the hinge region.
-
The Methanol Group: Acts as a solvent-exposed handle. It can be oxidized to a carboxylic acid (for salt bridges) or converted to an amine (for solubility).
-
The Isopropyl Group: Points into the hydrophobic specificity pocket (e.g., the ribose binding pocket or gatekeeper). Its volume (~45 ų) fills space more efficiently than a methyl group (~25 ų), increasing van der Waals contact energy.
Synthetic Workflow
For researchers utilizing this building block:
-
Activation: The alcohol is typically converted to a mesylate or bromide (
). -
Coupling: Nucleophilic attack by an amine or phenol allows the attachment of the "warhead" or core scaffold.
-
Caution: Avoid strong bases that might deprotonate the C5 proton if the ring is activated by electron-withdrawing groups.
References
-
PubChem. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243. National Library of Medicine. [Link]
-
Alam, M. A. (2023).[2] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Evotec. Thermodynamic Solubility Assay Protocol. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link][3]
-
Wei, Q., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Molecules. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


